Asnuciclib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOPWBQKZMUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421693-22-2 | |
| Record name | Asnuciclib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asnuciclib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Asnuciclib: A Deep Dive into the Mechanism of a Potent CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asnuciclib (also known as CDKI-73) is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By targeting the core transcriptional machinery, this compound has demonstrated significant anti-cancer activity in a range of preclinical models, particularly in hematological malignancies and solid tumors characterized by transcriptional addiction. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and critical signaling pathways and experimental workflows are visualized to provide a comprehensive resource for the scientific community.
Introduction to CDK9 and its Role in Cancer
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription.[1][2] In complex with its regulatory partners, primarily Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb).[2][3] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II) at the serine 2 position (Ser2).[2][3] This phosphorylation event is a critical step in releasing RNAP II from promoter-proximal pausing, allowing for productive transcript elongation.[3]
In many cancers, malignant cells become dependent on the continuous and high-level expression of certain genes, a phenomenon known as "transcriptional addiction."[4] These genes often encode for anti-apoptotic proteins (e.g., MCL-1, BCL-2), cell cycle regulators, and oncoproteins (e.g., MYC).[4][5] The expression of these short-lived transcripts is highly dependent on efficient transcriptional elongation, making CDK9 a compelling therapeutic target.[4][6] Inhibition of CDK9 disrupts this process, leading to the downregulation of key survival proteins and subsequent apoptosis in cancer cells.[5][6]
This compound: A Potent Inhibitor of CDK9
This compound is a highly efficacious inhibitor of CDK9.[1][7] It also exhibits inhibitory activity against other CDKs, such as CDK1 and CDK2, at similar concentrations.[1][7]
Biochemical Potency
Biochemical assays have demonstrated that this compound potently inhibits the kinase activity of CDK9 and other related CDKs. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | Ki (nM)[1][7] | IC50 (nM)[8] |
| CDK9/Cyclin T1 | 4 | 5.78 |
| CDK1/Cyclin B | 4 | 8.17 |
| CDK2/Cyclin A | 3 | 3.27 |
| CDK4/Cyclin D1 | - | 8.18 |
| CDK6/Cyclin D3 | - | 37.68 |
| CDK7/Cyclin H | 91 | 134.26 |
Cellular Activity
This compound has demonstrated potent cytotoxic effects across a broad range of cancer cell lines, with particularly high sensitivity observed in leukemia and ovarian cancer cells.[1][7]
| Cell Line | Cancer Type | IC50 (µM)[1] | LD50 (µM)[1] |
| MOLM13 | Acute Myeloid Leukemia (MLL) | <0.062 | - |
| MV4-11 | Acute Myeloid Leukemia (MLL) | <0.062 | - |
| THP-1 | Acute Myeloid Leukemia (MLL) | <0.062 | - |
| CLL Cells | Chronic Lymphocytic Leukemia | - | 0.08 (mean) |
| Normal B-lympho | Normal Cells | - | 40.5 |
| A2780 | Ovarian Cancer | 0.007[7] | - |
| HCT116 | Colorectal Cancer | <0.01[6] | - |
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of CDK9 kinase activity, which sets off a cascade of downstream events culminating in cancer cell death.
Inhibition of RNA Polymerase II Phosphorylation
This compound treatment leads to a rapid and dose-dependent decrease in the phosphorylation of the RNAP II CTD at Serine 2.[1][5] This event can be readily observed by western blot analysis. The inhibition of Ser2 phosphorylation prevents the transition of RNAP II from a paused state to a productive elongation complex, effectively shutting down the transcription of a large number of genes.[3]
Caption: this compound inhibits CDK9, preventing RNA Pol II Ser2 phosphorylation and halting transcription.
Downregulation of Anti-Apoptotic Proteins
A critical consequence of CDK9 inhibition is the rapid downregulation of short-lived anti-apoptotic proteins, most notably MCL-1.[5][6] The MCL-1 transcript and protein have very short half-lives, making their expression levels exquisitely sensitive to disruptions in transcription. The loss of MCL-1 and other anti-apoptotic BCL-2 family members shifts the cellular balance towards apoptosis.[5]
Induction of Caspase-Dependent Apoptosis
The depletion of anti-apoptotic proteins triggers the intrinsic apoptotic pathway.[1] This is characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[1] Studies have shown that this compound-induced cell death is caspase-dependent.[1]
Caption: Downstream effects of this compound leading to apoptosis.
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated significant anti-tumor activity in various mouse xenograft models. Oral administration of this compound leads to a dose-dependent decrease in tumor growth and prolonged survival in treated animals.[1][6]
| Animal Model | Cancer Type | Dosage | Administration | Outcome |
| MV4-11 tumor-bearing mice | Acute Myeloid Leukemia | 25 mg/kg[1] | Orally, once daily for 33 days | Remarkable delay in tumor growth compared to vehicle-treated mice (43% of control tumor volume at day 31).[1][6] |
| HCT116 mouse xenograft | Colorectal Cancer | 100 mg/kg[5] | Every three days | Decreased tumor volume to a greater extent than cisplatin.[5] |
| Balb/c mice | Pharmacokinetic Analysis | 2 mg/kg (IV), 10, 20, 40 mg/kg (PO)[1][6] | Single dose | Cmax increased from 1.29 to 3.66 µM, and AUC increased from 3.51 to 12.8 µM·h with oral doses from 10 to 40 mg/kg. The mean terminal half-life (T1/2) was 2 hours, and oral bioavailability (F) was 54-85%.[1][6] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against purified CDK9/Cyclin T1 and other CDK complexes.
Methodology (Adapta™ Universal Kinase Assay as an example):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[3]
-
Prepare a substrate/ATP mix containing the appropriate peptide substrate (e.g., Cdk7/9tide) and ATP (e.g., 10 µM final concentration) in kinase buffer.[9]
-
Prepare the Adapta™ Eu-anti-ADP Antibody and Alexa Fluor® 647 ADP Tracer in TR-FRET dilution buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.[9]
-
Add 2.5 µL of the purified kinase (e.g., CDK9/Cyclin T1) in kinase buffer to each well.[9]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mix.[9]
-
Incubate the plate at room temperature for 60 minutes.[9]
-
-
Detection:
-
Add 5 µL of the Adapta™ Eu-anti-ADP Antibody solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the Alexa Fluor® 647 ADP Tracer solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., CLL, MOLM13, A2780) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or LD50 value.
-
Western Blot Analysis for RNAP II Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of RNA Polymerase II at Serine 2.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cancer cells with various concentrations of this compound (e.g., 0.1 µM for 4 hours in CLL cells) or vehicle control.[1][8]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-RNAP II (Ser2) (e.g., clone MA5-23510, 1:1000 dilution) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Re-probe the membrane with an antibody against total RNAP II or a housekeeping protein (e.g., actin) for loading control.
-
Quantify the band intensities to determine the relative change in Ser2 phosphorylation.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MV4-11 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control orally once daily.[6]
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 33 days), euthanize the mice and excise the tumors.[6]
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups.
-
Caption: General workflow for an in vivo xenograft study.
Conclusion
This compound is a potent CDK9 inhibitor with a well-defined mechanism of action centered on the disruption of transcriptional elongation. By inhibiting the phosphorylation of RNA Polymerase II, this compound effectively downregulates the expression of key survival proteins in cancer cells, leading to robust induction of apoptosis. Preclinical data, both in vitro and in vivo, strongly support its potential as a therapeutic agent for various cancers, particularly those exhibiting transcriptional addiction. This in-depth guide provides a comprehensive overview of the core mechanism, quantitative data, and experimental methodologies related to this compound, serving as a valuable resource for ongoing research and development in the field of oncology.
References
- 1. promega.com [promega.com]
- 2. In vitro enzymatic kinase assay for CDK9 [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
Asnuciclib (CDKI-73): A Technical Guide for Researchers
An In-depth Overview of a Potent Cyclin-Dependent Kinase 9 (CDK9) Inhibitor for Drug Development Professionals, Researchers, and Scientists.
Introduction
Asnuciclib, also known as CDKI-73 or LS-007, is an orally bioavailable and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] As a key regulator of transcriptional elongation, CDK9 has emerged as a critical therapeutic target in various malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), prostate cancer, and ovarian cancer.[4][5] this compound's mechanism of action involves the suppression of RNA Polymerase II (RNAPII) phosphorylation, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[1][6] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound primarily exerts its anti-cancer effects by inhibiting the kinase activity of CDK9.[1] CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (Ser2), a crucial step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global downregulation of transcription, particularly of genes with short half-lives, including many proto-oncogenes and anti-apoptotic proteins.[1][5][6]
The inhibition of CDK9 by this compound triggers a cascade of downstream events culminating in apoptotic cell death. Key among these is the reduced expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP.[4][5] This disruption of the cellular survival machinery sensitizes cancer cells to apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (CDKI-73) across various preclinical studies.
Table 1: Kinase Inhibitory Activity
| Target | Assay Type | Value (nM) | Reference |
| CDK9/Cyclin T1 | Ki | 4 | [1][3][4] |
| CDK1/Cyclin B | Ki | 4 | [1][3] |
| CDK2/Cyclin A | Ki | 3 | [1][3] |
| CDK4 | IC50 | 8.18 | [7] |
| CDK7/Cyclin H | Ki | 91 | |
| CDK1 | IC50 | 8.17 | [7] |
| CDK2 | IC50 | 3.27 | [7] |
| CDK9 | IC50 | 5.78 | [7] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Cancer Type | Assay | Value (µM) | Reference |
| Primary CLL cells | Chronic Lymphocytic Leukemia | LD50 | 0.08 (mean) | [1] |
| Normal B-lymphocytes | Normal | LD50 | 40.5 | [1] |
| MOLM13 | Acute Myeloid Leukemia | IC50 | <0.062 | [1] |
| MV4-11 | Acute Myeloid Leukemia | IC50 | <0.062 | [1] |
| THP-1 | Acute Myeloid Leukemia | IC50 | <0.062 | [1] |
| HCT116 | Colorectal Cancer | GI50 | <0.01 | |
| A2780 | Ovarian Cancer | IC50 | 0.007 | [8] |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| MV4-11 Xenograft (mice) | Acute Myeloid Leukemia | 25 mg/kg, oral, daily for 33 days | Marked inhibition of tumor growth and prolongation of lifespan. | [1] |
| HCT116 Xenograft (mice) | Colorectal Cancer | 100 mg/kg, every three days | Decreased tumor volume. | |
| Balb/C mice | N/A (Pharmacokinetics) | 2 mg/kg IV; 10, 20, 40 mg/kg PO | Oral bioavailability (F) = 54-85%; T1/2 = 2 hours. | [1] |
Experimental Protocols
This section outlines the general methodologies for key experiments frequently cited in this compound research.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 105 cells/well for suspension cells like MV4-11) and incubate overnight at 37°C in a 5% CO2 atmosphere.[7]
-
Drug Treatment: Treat cells with serial dilutions of this compound (e.g., 0-1 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1][7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Phospho-RNAPII
-
Cell Lysis: Treat cells with this compound (e.g., 0.1 µM for 4 hours) and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated RNAPII (Ser2), total RNAPII, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV4-11) into the flank of immunocompromised mice (e.g., NOD/SCID or Balb/c nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a specified dose and schedule (e.g., 25 mg/kg daily).[1] The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the animals.
-
Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and perform further analysis (e.g., histopathology, western blotting of tumor lysates).
Visualizations
Signaling Pathways
Caption: this compound inhibits CDK9, preventing RNAPII phosphorylation and leading to apoptosis.
Caption: this compound suppresses key oncogenic drivers in prostate cancer.
Experimental Workflows
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound (CDKI-73) is a promising, orally bioavailable CDK9 inhibitor with potent anti-cancer activity demonstrated in a range of preclinical models. Its mechanism of action, centered on the inhibition of transcriptional elongation, provides a strong rationale for its development as a therapeutic agent for various cancers. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers in the field of oncology and drug development. Further investigation, particularly through well-designed clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in human cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Asnuciclib: A Comprehensive Target Profile and Selectivity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asnuciclib (also known as CDKI-73) is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), with a primary focus on CDK9.[1][2][3] CDKs are crucial regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers.[4] this compound's ability to modulate these fundamental cellular processes has positioned it as a promising therapeutic candidate in oncology, particularly for hematological malignancies and solid tumors.[1][5] This technical guide provides an in-depth analysis of this compound's target profile, selectivity, and mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Target Profile and Selectivity
This compound exhibits potent inhibitory activity against several members of the CDK family. Its primary targets are CDK9, CDK1, and CDK2, with comparable low nanomolar efficacy.[1][3] The selectivity of this compound has been characterized through various in vitro kinase assays, and the quantitative data are summarized below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Assay Type | Value | Unit |
| CDK9 | Ki | 4 | nM |
| CDK1 | Ki | 4 | nM |
| CDK2 | Ki | 3 | nM |
| CDK7 | Ki | 91 | nM |
| CDK2 | IC50 | 3.27 | nM |
| CDK9 | IC50 | 5.78 | nM |
| CDK1 | IC50 | 8.17 | nM |
| CDK4 | IC50 | 8.18 | nM |
| CDK6 | IC50 | 37.68 | nM |
| CDK7 | IC50 | 134.26 | nM |
Data sourced from MedChemExpress.[1][2]
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line Type | Cell Lines | Assay Type | Value | Unit |
| Chronic Lymphocytic Leukemia (CLL) | Primary patient-derived cells | LD50 | 0.08 | µM |
| Normal B-lymphocytes | Primary patient-derived cells | LD50 | 40.5 | µM |
| MLL-rearranged Acute Myeloid Leukemia (AML) | MOLM13, MV4-11, THP-1 | IC50 | <0.062 | µM |
| Colorectal Cancer | HCT116 | GI50 | <10 | nM |
Data sourced from MedChemExpress and Cayman Chemical.[1][6]
The data clearly indicates that this compound is a potent inhibitor of CDK9, CDK1, and CDK2. Notably, it demonstrates significant selectivity for leukemia cells over normal B-lymphocytes, with a selectivity ratio of over 500-fold.[1] This preferential cytotoxicity towards malignant cells is a critical attribute for a therapeutic candidate.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily revolving around the inhibition of transcriptional and cell cycle CDKs.
Inhibition of CDK9 and Transcriptional Regulation
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[4] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, a critical step for the transition from abortive to productive transcription elongation.[7] By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription.[1][3] This is particularly detrimental to cancer cells, which are often addicted to the high-level expression of short-lived anti-apoptotic proteins like Mcl-1.[6] The inhibition of Mcl-1 expression is a key contributor to the pro-apoptotic effects of this compound.[1][6]
Caption: this compound inhibits CDK9, preventing RNAPII phosphorylation and leading to apoptosis.
Inhibition of Rab11-Mediated Vesicular Trafficking
Recent studies have revealed a novel mechanism of action for this compound, involving the inhibition of Rab11-mediated cargo delivery.[1] Rab11 is a small GTPase that plays a critical role in the recycling of endosomes and the secretion of various molecules. While the precise molecular interaction is still under investigation, this compound has been shown to disrupt the delivery of Rab11 vesicles to the plasma membrane.[8] This can impact innate immune secretion and other cellular processes dependent on vesicular transport.
Caption: this compound disrupts the delivery of Rab11 vesicles, affecting cellular secretion.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK9/Cyclin T1)
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test compounds)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase reaction buffer.
-
In a microplate, add the diluted this compound or vehicle control (DMSO).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of compounds.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MOLM13, MV4-11)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or LD50 value.
Western Blotting for Phospho-RNAPII and Mcl-1
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin).
Conclusion
This compound is a potent multi-targeted CDK inhibitor with a well-defined selectivity profile. Its primary mechanism of action involves the inhibition of CDK9-mediated transcription, leading to the downregulation of key survival proteins like Mcl-1 and subsequent apoptosis in cancer cells. Furthermore, its ability to interfere with Rab11-mediated trafficking presents an additional avenue for its therapeutic effects. The significant selectivity of this compound for cancer cells over normal cells underscores its potential as a valuable candidate for further clinical development in the treatment of various malignancies. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate mechanisms and therapeutic potential of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Asnuciclib: A Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Asnuciclib (also known as CDKI-73) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant promise in preclinical and clinical studies for the treatment of various malignancies. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, with a focus on its primary mechanism of action as a CDK9 inhibitor.
Core Mechanism of Action: Inhibition of Transcriptional Regulation
This compound exhibits high affinity for CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2). This phosphorylation event is a critical step in the transition from transcription initiation to productive elongation.
By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII at Ser2, leading to a global down-regulation of transcriptional elongation.[1][2][3] This disruption of transcription disproportionately affects genes with short half-lives, many of which are crucial for cancer cell survival and proliferation.
Figure 1: this compound's core mechanism of inhibiting transcriptional elongation.
Downstream Signaling Consequences
The inhibition of transcriptional elongation by this compound triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Depletion of Anti-Apoptotic Proteins
A primary consequence of RNAPII phosphorylation inhibition is the rapid depletion of anti-apoptotic proteins with short mRNA and protein half-lives. Key among these are:
-
MCL-1 (Myeloid cell leukemia-1): A critical survival factor in many cancers, particularly hematological malignancies. This compound treatment leads to a marked decrease in MCL-1 protein expression.[1][3]
-
Bcl-2 (B-cell lymphoma 2): Another key anti-apoptotic protein. Reduced levels of Bcl-2 have been observed following this compound treatment in colorectal cancer cells.[4]
-
Cyclin D1: A crucial regulator of cell cycle progression. Its downregulation contributes to the cytostatic effects of this compound.[4]
The loss of these pro-survival proteins shifts the cellular balance towards apoptosis.
Induction of Caspase-Dependent Apoptosis
The depletion of anti-apoptotic proteins culminates in the activation of the intrinsic apoptotic pathway. This compound has been shown to induce caspase-dependent apoptosis.[1][3] This process involves the activation of a cascade of cysteine-aspartic proteases (caspases) that execute programmed cell death.
Figure 2: Downstream pathway leading to apoptosis following this compound treatment.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's inhibitory activity and cytotoxic effects.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | Ki (nM) | IC50 (nM) |
| CDK9/cyclin T1 | 4[4] | 5.78[3] |
| CDK1/cyclin B | 4[4] | 8.17[3] |
| CDK2/cyclin A | 3[4] | 3.27[3] |
| CDK7/cyclin H | 91[4] | 134.26[3] |
| CDK4 | - | 8.18[3] |
| CDK6 | - | 37.68[3] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) |
| HCT116 | Colorectal Cancer | <0.01[4] |
| MOLM13 | Acute Myeloid Leukemia (MLL) | <0.062[1][3] |
| MV4-11 | Acute Myeloid Leukemia (MLL) | <0.062[1][3] |
| THP-1 | Acute Myeloid Leukemia (MLL) | <0.062[1][3] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | 0.08 (LD50)[1][3] |
| Normal B-lymphocytes | Normal | 40.5 (LD50)[1][3] |
Key Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the downstream effects of this compound.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes and a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNAPII for CDK9) are prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are mixed with the diluted compound or vehicle control.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, typically by adding a strong acid or EDTA.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence-based ATP detection can be used.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC₅₀ values are determined by fitting the data to a dose-response curve. Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Figure 3: General workflow for a biochemical kinase inhibition assay.
Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common methods include:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The absorbance or luminescence is read using a plate reader. The percentage of cell viability relative to the vehicle control is calculated for each concentration. IC₅₀ (or GI₅₀) values are determined by plotting the data on a dose-response curve.
Western Blotting for Protein Expression Analysis
Objective: To assess the effect of this compound on the expression levels of key downstream proteins.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound or vehicle for a specified time. Cells are then harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-MCL-1, anti-phospho-RNAPII Ser2, anti-cleaved caspase-3).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that is captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.
Conclusion
This compound's primary mechanism of action, the inhibition of CDK9-mediated transcriptional elongation, results in a cascade of downstream events that are highly detrimental to cancer cell survival. The depletion of critical anti-apoptotic proteins, such as MCL-1, and the subsequent induction of caspase-dependent apoptosis underscore its potential as a potent anti-cancer therapeutic. The high selectivity of this compound for malignant cells over normal cells, as evidenced by the significant difference in LD₅₀ values between CLL cells and normal B-lymphocytes, further highlights its therapeutic window. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other CDK9 inhibitors in preclinical and clinical settings.
References
Asnuciclib (CDKI-73/LS-007): A Technical Guide to its Discovery, Synthesis, and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asnuciclib, also known as CDKI-73 and LS-007, is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1] By targeting the transcriptional machinery of cancer cells, this compound leads to the downregulation of key anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, ultimately inducing apoptosis in malignant cells.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and consolidated quantitative data to support further research and development efforts.
Discovery and Rationale
The discovery of this compound stemmed from the recognition that cancer cells are often dependent on the continuous transcription of short-lived survival proteins.[2] CDK9, as a key component of the positive transcription elongation factor b (P-TEFb) complex, plays a critical role in phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), a necessary step for productive transcriptional elongation.[4][5] Inhibition of CDK9 presents a promising therapeutic strategy to selectively induce apoptosis in cancer cells by depleting the levels of crucial survival proteins. This compound was developed as a substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine, optimized for potent and selective inhibition of CDK9.[6]
Synthesis of this compound
This compound (designated as compound 12e in the initial publication) is synthesized from 3-guanidinobenzenesulfonamide and 3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-guanidinobenzenesulfonamide
-
3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one
-
Appropriate solvent (e.g., pyridine, DMF)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Combine 3-guanidinobenzenesulfonamide and 3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one in a suitable solvent.
-
Heat the reaction mixture under reflux for a specified period to facilitate the condensation and cyclization reaction.
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield this compound as a solid.
-
Characterize the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation. Consequently, the transcription of genes with short-lived mRNA transcripts, including critical anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC, is suppressed. This disruption of pro-survival signaling pathways ultimately triggers apoptosis in cancer cells.[2][3]
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Target | Ki (nM) | IC50 (nM) |
| CDK9 | 4[4] | 5.78[7] |
| CDK1 | 4[4] | 8.17[7] |
| CDK2 | 3[4] | 3.27[7] |
| CDK4 | - | 8.18[7] |
| CDK6 | - | 37.68[7] |
| CDK7 | 91[7] | 134.26[7] |
In Vitro Cytotoxicity
| Cell Line / Cell Type | Cancer Type | IC50 / LD50 (µM) |
| Primary leukemia cells (CLL) | Chronic Lymphocytic Leukemia | 0.08 (LD50)[4] |
| Normal B-lymphocytes | Normal | 40.5 (LD50)[4] |
| MOLM13 | Acute Myeloid Leukemia (MLL) | <0.062 (IC50)[7] |
| MV4-11 | Acute Myeloid Leukemia (MLL) | <0.062 (IC50)[7] |
| THP-1 | Acute Myeloid Leukemia (MLL) | <0.062 (IC50)[7] |
| HCT116 | Colorectal Cancer | <0.01 (GI50)[8] |
In Vivo Pharmacokinetics in Mice
| Parameter | Value |
| Dosing | 2 mg/kg (IV), 10, 20, 40 mg/kg (PO)[7] |
| Cmax (10-40 mg/kg PO) | 1.29 to 3.66 µM[7] |
| Tmax | ~1 hour[7] |
| AUC (10-40 mg/kg PO) | 3.51 to 12.8 µM·h[7] |
| Terminal Half-life (T1/2) | ~2 hours[7] |
| Oral Bioavailability (F) | 54% to 85%[7] |
Key Experimental Protocols
CDK9 Kinase Inhibition Assay
This protocol describes a representative in vitro kinase assay to determine the inhibitory activity of this compound against CDK9.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., containing DMSO). Prepare a reaction mixture containing CDK9/Cyclin T enzyme, a suitable peptide substrate, and ATP in a kinase reaction buffer.
-
Reaction Setup: Add the this compound dilutions to the wells of a microtiter plate. Add the CDK9/Cyclin T enzyme to each well and briefly incubate.
-
Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with ³²P-ATP or non-radioactive methods like ADP-Glo™ which measures ADP production.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability (Cytotoxicity) Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue) to each well. Incubate for a period that allows for the conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC₅₀ or LD₅₀ value.[7]
Western Blot Analysis
This protocol details the detection of changes in protein expression (e.g., p-RNAPII, Mcl-1) in response to this compound treatment.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-RNAPII Ser2, anti-Mcl-1, anti-GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
In Vivo Xenograft Model
This protocol describes a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound in vivo.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MV4-11) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[3]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at various doses (e.g., 25, 50, 100 mg/kg) daily for a defined period (e.g., 33 days). The control group receives the vehicle.[4]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors. Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy. Analyze survival data if applicable.[3]
Clinical Development
This compound (also referred to as LBS-007 in some clinical trials) is currently under investigation in clinical trials for hematological malignancies and solid tumors. A Phase 1/2 study (NCT05756322) is evaluating the safety and tolerability of LBS-007 in patients with relapsed or resistant acute leukemias.[7] Additionally, reports indicate that this compound (CDKI-73) is being investigated in Phase 2 clinical trials for patients with relapsed and therapy-resistant acute myeloid leukemia and prostate cancer.[4][6][9]
Representative Clinical Trial Protocol (NCT05756322)
-
Phase: 1/2
-
Title: The Safety and Tolerability of LBS-007 in Patients With Relapsed or Resistant Acute Leukaemias
-
Primary Outcome Measures:
-
Incidence of Treatment-Emergent Adverse Events
-
Dose Limiting Toxicities
-
-
Key Eligibility Criteria:
-
Inclusion: Patients with relapsed or refractory acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), or mixed phenotype acute leukemia (MPAL).
-
Exclusion: Patients with acute promyelocytic leukemia, active central nervous system (CNS) involvement, or significant comorbidities.[7]
-
Conclusion
This compound is a potent CDK9 inhibitor with a well-defined mechanism of action that leads to the transcriptional suppression of key cancer cell survival proteins. It has demonstrated significant preclinical activity in both in vitro and in vivo models of various cancers, particularly hematological malignancies. The favorable pharmacokinetic profile and promising preclinical efficacy have supported its advancement into clinical trials. The ongoing clinical studies will be crucial in determining the safety and therapeutic potential of this compound as a novel anti-cancer agent. This technical guide provides a foundational resource for researchers and clinicians interested in the continued development and application of this promising therapeutic candidate.
References
- 1. ashpublications.org [ashpublications.org]
- 2. CDKI-73: an orally bioavailable and highly efficacious CDK9 inhibitor against acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 3. CDKI-73: an orally bioavailable and highly efficacious CDK9 inhibitor against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.flinders.edu.au [news.flinders.edu.au]
- 5. Facebook [cancer.gov]
- 6. RACGP - Promising new treatment for incurable prostate cancer [www1.racgp.org.au]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mforum.com.au [mforum.com.au]
Asnuciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asnuciclib, also known as CDKI-73 and LS-007, is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] By targeting the transcriptional machinery, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer models, making it a promising candidate for further investigation in oncology. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its molecular mechanism of action, with a focus on its impact on key signaling pathways. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a synthetic organic molecule with a complex heterocyclic structure. Its systematic IUPAC name is 3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide.[3]
Chemical Structure:
A summary of its key chemical and physical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅FN₆O₂S₂ | [2] |
| Molecular Weight | 394.45 g/mol | [2] |
| IUPAC Name | 3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | [3] |
| CAS Number | 1421693-22-2 | [3] |
| Synonyms | CDKI-73, LS-007 | [4] |
| Solubility | DMSO: ≥ 52 mg/mL (131.83 mM) | [2] |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its primary pharmacological effect through the potent and selective inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[5][6] The P-TEFb complex, which also comprises a cyclin partner (primarily Cyclin T1), plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[5][6]
Inhibition of CDK9 and Transcriptional Regulation
This compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.[7] A primary target of CDK9 within the P-TEFb complex is the serine 2 residue (Ser2) of the heptapeptide repeats in the CTD of RNAPII.[2][5] Phosphorylation of Ser2 is a critical step for the transition from abortive to productive transcriptional elongation, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts of many genes, including those encoding anti-apoptotic proteins and cell cycle regulators.[5][6]
By inhibiting CDK9, this compound effectively blocks Ser2 phosphorylation, leading to a global downregulation of transcription of short-lived mRNAs.[2][8] This results in the depletion of key survival proteins, such as Mcl-1 and Cyclin D1, which are often overexpressed in cancer cells and contribute to their survival and proliferation.[3]
Signaling Pathway of this compound-mediated Transcriptional Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Profile of Asnuciclib (CDKI-73): A Technical Guide for Oncology Researchers
Executive Summary
Asnuciclib (also known as CDKI-73 and LS-007) is an orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with particularly high potency against CDK9. Preclinical investigations have demonstrated its significant anti-tumor activity across a range of hematological and solid tumor models. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key studies are provided, and signaling pathways and experimental workflows are visualized to offer a deeper understanding of its preclinical development. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
The dysregulation of cyclin-dependent kinases is a hallmark of cancer, leading to uncontrolled cell proliferation and survival. This compound is a potent inhibitor of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2, thereby inducing apoptosis in cancer cells.[1][2][3] This guide synthesizes the available preclinical data to present a detailed technical overview of this compound's therapeutic potential in oncology.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcriptional initiation to productive elongation. Inhibition of CDK9 by this compound leads to a reduction in RNAPII phosphorylation, resulting in the premature termination of transcription. This has a profound impact on the expression of genes with short-lived mRNAs, including those encoding key survival proteins.[2][3][4] The subsequent depletion of anti-apoptotic proteins, such as Mcl-1 and Bcl-2, shifts the cellular balance towards apoptosis, leading to cancer cell death.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | Ki (nM) | IC50 (nM) |
| CDK9/Cyclin T1 | 4[4][6] | 5.78[6] |
| CDK1/Cyclin B | 4[4][6] | 8.17[6] |
| CDK2/Cyclin A | 3[4][6] | 3.27[6] |
| CDK4 | - | 8.18[6] |
| CDK6 | - | 37.68[6] |
| CDK7/Cyclin H | 91[5] | 134.26[6] |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | LD50 (µM) |
| Leukemia | |||
| MOLM13 | MLL-AML | <0.062[4][6] | - |
| MV4-11 | MLL-AML | <0.062[4][6] | - |
| THP-1 | MLL-AML | <0.062[4][6] | - |
| Primary CLL Cells | CLL | - | 0.08 (mean)[4][6] |
| Normal B-lymphocytes | Normal | - | 40.5[4][6] |
| Colorectal Cancer | |||
| HCT116 | Colorectal | <0.01 (GI50)[5] | - |
| Ovarian Cancer | |||
| A2780 | Ovarian | Data not specified[3] | - |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MV4-11 tumor bearing mice | AML | 25 mg/kg, p.o., daily for 33 days | 43% of control tumor volume at day 31[4][6] | [4][6] |
| MV4-11 tumor bearing mice | AML | 25, 50, 100 mg/kg, p.o. | Dose-dependent decrease in tumor growth and prolonged survival[4] | [4] |
| HCT116 mouse xenograft | Colorectal | 100 mg/kg, every three days | Decreased tumor volume (greater than cisplatin)[5] | [5] |
Table 4: Pharmacokinetic Properties of this compound in Mice
| Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | T1/2 (h) | Oral Bioavailability (F%) | Reference |
| IV | 2 | - | - | - | 2 | - | [4][6] |
| PO | 10 | 1.29 | 1 | 3.51 | 2 | 54-85 | [4][6] |
| PO | 20 | - | - | - | 2 | 54-85 | [4][6] |
| PO | 40 | 3.66 | 1 | 12.8 | 2 | 54-85 | [4][6] |
Detailed Experimental Protocols
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Reagents and Materials:
-
This compound (CDKI-73)
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in cell culture medium. The final concentrations typically range from 0 to 1 µM.[4][6]
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[4][6]
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/LD50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on protein expression and phosphorylation status.
-
Cell Lines: CLL cells or other relevant cancer cell lines.[2][4]
-
Reagents and Materials:
-
This compound (CDKI-73)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-RNAPII Ser2, Mcl-1, Bcl-2, phospho-CDK9, β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound (e.g., 0.1 µM for 4 hours) and a vehicle control.[4][6]
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., Balb/c nude mice, 6-8 weeks old).[4][6]
-
Cell Line: MV4-11 (AML) or HCT116 (colorectal cancer).[1][5]
-
Reagents and Materials:
-
This compound (CDKI-73) formulated for oral administration
-
Vehicle control
-
Cancer cells for injection
-
Matrigel (optional)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control orally, once daily.[4][6]
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., after 33 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[4]
-
Analyze the data to determine the effect of this compound on tumor growth and animal survival.
-
Logical Framework for Preclinical to Clinical Translation
The preclinical data for this compound provides a strong rationale for its clinical development. The logical progression from in vitro to in vivo studies and ultimately to clinical trials is a cornerstone of modern drug development.
Conclusion
The preclinical data for this compound strongly support its development as a promising therapeutic agent for various cancers, particularly those dependent on transcriptional addiction. Its potent and selective inhibition of CDK9, leading to the induction of apoptosis in cancer cells, combined with its favorable oral bioavailability and in vivo anti-tumor efficacy, provides a solid foundation for its ongoing and future clinical evaluation. Further research should focus on identifying predictive biomarkers of response and exploring rational combination strategies to maximize its therapeutic potential.
References
- 1. CDKI-73: an orally bioavailable and highly efficacious CDK9 inhibitor against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Asnuciclib In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asnuciclib (also known as CDKI-73) is a potent and orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (p-TEFb) complex, which plays a crucial role in the regulation of gene transcription. By phosphorylating the C-terminal domain of RNA Polymerase II, the CDK9/cyclin T complex facilitates the elongation of transcription, leading to the expression of various genes, including those encoding for anti-apoptotic proteins such as Mcl-1.[3][4][5]
In many cancer cells, the dysregulation of CDK9 activity contributes to uncontrolled proliferation and survival. This compound, by inhibiting CDK9, prevents the phosphorylation of RNA Polymerase II, leading to a downstream reduction in the expression of short-lived anti-apoptotic proteins.[1][3] This disruption of pro-survival signaling pathways ultimately induces caspase-dependent apoptosis in cancer cells.[1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound using a cell viability assay.
Data Presentation
The following tables summarize the reported in vitro inhibitory and cytotoxic activities of this compound against various cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) |
| CDK9 | 4 |
| CDK1 | 4 |
| CDK2 | 3 |
| CDK7 | 91 |
Data sourced from MedchemExpress.com and Cayman Chemical.[1][6]
Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/LD50 (µM) |
| Primary CLL cells | Chronic Lymphocytic Leukemia | 0.08 (LD50) |
| MOLM13 | Acute Myeloid Leukemia | < 0.062 |
| MV4-11 | Acute Myeloid Leukemia | < 0.062 |
| THP-1 | Acute Myeloid Leukemia | < 0.062 |
| HCT116 | Colorectal Cancer | < 0.01 |
Data represents a summary from multiple sources.[1][6]
Signaling Pathway
Caption: this compound inhibits the CDK9/Cyclin T complex, preventing RNA Polymerase II phosphorylation and subsequent transcription of anti-apoptotic proteins like Mcl-1, ultimately leading to apoptosis.
Experimental Protocols
MTT Cell Viability Assay
This protocol is designed for a 96-well plate format to determine the cytotoxic effects of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 hours) in a CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours in a CO2 incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve.
Caption: Workflow for the MTT-based cell viability assay to determine the cytotoxic effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 5. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Asnuciclib Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asnuciclib (also known as CDKI-73 or LS-007) is a potent, orally active inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK9, CDK1, and CDK2.[1][2][3][4] Its inhibitory action against the CDK9/Cyclin T1 complex blocks the phosphorylation of RNA Polymerase II (RNAPII), leading to transcriptional repression and subsequent apoptosis in cancer cells.[1][2][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Physicochemical Properties of this compound
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅FN₆O₂S₂ | [1][3] |
| Molecular Weight | 394.45 g/mol | [1][3][5] |
| Purity | ≥98% (Varies by supplier) | [3][4] |
| CAS Number | 1421693-22-2 | [1][3] |
| Solubility in DMSO | ≥ 52 mg/mL (equivalent to ≥ 131.83 mM) | [1] |
| Ki for CDK9/Cyclin T1 | 4 nM | [2][6] |
| Ki for CDK1/Cyclin B | 4 nM | [2][6] |
| Ki for CDK2/Cyclin A | 3 nM | [2][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The required mass of this compound can be adjusted proportionally to prepare different volumes or concentrations.
Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Calculation for 10 mM Stock Solution
To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (MW = 394.45 g/mol ).
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM Stock:
-
Mass (mg) = 1 mL × 10 mM × 394.45 g/mol / 1000
-
Mass (mg) = 3.9445 mg
Step-by-Step Procedure
-
Preparation: Before starting, allow the this compound powder vial and the anhydrous DMSO to equilibrate to room temperature to prevent condensation.
-
Weighing: Carefully weigh out 3.95 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile cryogenic vials.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] It is recommended to store the vials under nitrogen to maintain stability.[1]
For preparing other concentrations, please refer to the table below:
| Desired Concentration | Mass for 1 mL | Mass for 5 mL |
| 1 mM | 0.39 mg | 1.97 mg |
| 5 mM | 1.97 mg | 9.86 mg |
| 10 mM | 3.95 mg | 19.72 mg |
Visualized Workflow and Mechanism of Action
Caption: Workflow for preparing a 10 mM this compound stock solution.
This compound primarily functions by inhibiting the CDK9/Cyclin T1 complex. This complex is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II. This phosphorylation is a critical step for releasing RNAPII from promoter-proximal pausing and initiating productive transcript elongation. By inhibiting CDK9, this compound prevents RNAPII phosphorylation, leading to a global downregulation of transcription, particularly of genes with short half-lives, such as the anti-apoptotic protein Mcl-1.[1][6] The depletion of these survival proteins ultimately triggers caspase-dependent apoptosis in cancer cells.[1][2]
Caption: Signaling pathway showing this compound's inhibition of CDK9.
References
Asnuciclib (CDK9 Inhibitor) Application Notes for In Vivo Mouse Studies
For research use only. Not for use in diagnostic procedures.
Introduction
Asnuciclib (also known as CDKI-73) is a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key transcriptional regulator, and its inhibition by this compound leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and ultimately induces apoptosis in cancer cells.[3][4] These application notes provide a summary of reported dosages and detailed protocols for the use of this compound in preclinical mouse models of cancer.
Mechanism of Action: CDK9 Inhibition
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event is critical for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global suppression of transcription, particularly of genes with short half-lives, including key survival proteins like Mcl-1. The depletion of these survival proteins triggers the intrinsic apoptotic pathway in cancer cells.
Data Presentation: this compound Dosage in Mouse Models
The following tables summarize the reported dosages of this compound used in various in vivo mouse studies.
Pharmacokinetic Studies
| Animal Model | Dosage | Administration Route | Study Duration | Key Findings |
| Balb/C mice | 2 mg/kg | Intravenous (IV) | Single dose | Reference for bioavailability calculation.[5][6] |
| Balb/C mice | 10, 20, and 40 mg/kg | Oral (PO) | Single dose | Cmax increased from 1.29 to 3.66 µM; AUC increased from 3.51 to 12.8 µM·h; Oral bioavailability ranged from 54% to 85%.[5][6] |
Efficacy Studies
| Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Key Findings |
| MV4-11 tumor-bearing mice | Xenograft | 25 mg/kg | Oral (PO) | Once daily for 33 days | Delayed tumor growth compared to vehicle.[5][6] |
| MV4-11 tumor-bearing mice | Xenograft | 25, 50, and 100 mg/kg | Oral (PO) | Not specified | Dose-dependent decrease in tumor growth and prolonged survival without significant toxicity.[5] |
| HCT116 tumor-bearing mice | Xenograft | 100 mg/kg | Not specified | Every three days | Decreased tumor volume.[3] |
Experimental Protocols
The following are detailed protocols for common experimental workflows involving this compound in mouse models.
Subcutaneous Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous tumor model, a commonly used method for evaluating the efficacy of anti-cancer agents in vivo.
Materials:
-
Cancer cell line (e.g., MV4-11, HCT116)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or similar basement membrane matrix)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)
-
Syringes and needles (e.g., 27-30 gauge)
-
Calipers
-
Anesthetic (optional, for injection)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells is reached for implantation.
-
Cell Preparation:
-
Harvest the cells using standard cell detachment methods (e.g., trypsinization for adherent cells).
-
Wash the cells with sterile PBS and perform a cell count to determine viability and cell number.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
(Optional) Anesthetize the mouse according to approved institutional protocols.
-
Using a syringe with an appropriate gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin administration of this compound or vehicle control according to the desired dosage and schedule.
-
Oral Gavage Protocol for this compound Administration
Oral gavage is a common method for administering precise doses of therapeutic compounds to rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Appropriately sized oral gavage needles (flexible or rigid with a ball-tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle solution as described above.
-
Dissolve this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous.
-
-
Animal Restraint:
-
Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. Do not force the needle.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus, slowly administer the prepared this compound solution.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Concluding Remarks
The provided dosages and protocols serve as a guide for researchers designing in vivo studies with this compound. It is crucial to optimize these protocols for specific cell lines and mouse models. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
Oral Administration of Asnuciclib in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the efficacy of Asnuciclib (also known as CDKI-73), an orally active and potent CDK9 inhibitor, in xenograft models of human cancer.[1][2][3][4] These guidelines are intended for researchers in oncology and drug development, offering a framework for preclinical assessment of this compound's anti-tumor activity.
Introduction
This compound is a small molecule inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][3][4] By inhibiting CDK9, this compound leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induces apoptosis in cancer cells.[5] Its oral bioavailability makes it a promising candidate for clinical development.[1][6] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial tool for in vivo validation of its therapeutic potential.[7][8][9][10][11]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of the CDK9/cyclin T complex. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation of various genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1. The resulting decrease in Mcl-1 levels triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound, as well as its pharmacokinetic properties.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM13 | Acute Myeloid Leukemia | <0.062 | [1] |
| MV4-11 | Acute Myeloid Leukemia | <0.062 | [1] |
| THP-1 | Acute Myeloid Leukemia | <0.062 | [1] |
| HCT116 | Colorectal Cancer | <0.010 | [5] |
| CLL Cells | Chronic Lymphocytic Leukemia | 0.012-0.517 | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cell Line | Dosage and Administration | Key Findings | Reference |
| MV4-11 tumor-bearing mice | MV4-11 | 25 mg/kg, orally, once daily for 33 days | Markedly decreased tumor growth in a dose-dependent manner and prolonged animal life span. | [1][6] |
| HCT116 mouse xenograft model | HCT116 | 100 mg/kg, every three days | Decreased tumor volume to a greater extent than cisplatin. | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Balb/c Mice [6]
| Parameter | 10 mg/kg (PO) | 20 mg/kg (PO) | 40 mg/kg (PO) | 2 mg/kg (IV) |
| Cmax (µM) | 1.29 | - | 3.66 | - |
| Tmax (h) | 1 | - | 1 | - |
| AUC (µM·h) | 3.51 | - | 12.8 | - |
| T1/2 (h) | 2 | - | 2 | - |
| Oral Bioavailability (F) | 54-85% | 54-85% | 54-85% | N/A |
Experimental Protocols
A generalized experimental workflow for assessing the oral administration of this compound in a subcutaneous xenograft model is presented below.
Caption: Experimental workflow for this compound xenograft studies.
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol is adapted from standard procedures for establishing cell line-derived xenografts.[12][13][14][15]
Materials:
-
Human cancer cell lines (e.g., MV4-11, HCT116)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., NOD/SCID, Nu/Nu), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Calipers
-
Anesthetic for mice (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations to achieve a sufficient number of cells for implantation. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Harvesting:
-
For adherent cells (e.g., HCT116), wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with serum-containing medium.
-
For suspension cells (e.g., MV4-11), directly collect the cells.
-
Centrifuge the cell suspension and wash the pellet with sterile, serum-free medium or PBS.
-
-
Cell Counting and Resuspension:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cell pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the desired cell concentration (typically 1 x 10^7 cells per 100-200 µL).[16] Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Using a 1 mL syringe with a 25-27 gauge needle, subcutaneously inject 100-200 µL of the cell suspension.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[15]
-
Animals should be monitored for overall health, including body weight and any signs of distress.
-
Protocol 2: Oral Administration of this compound by Gavage
This protocol is based on standard operating procedures for oral gavage in mice.[1][2][5][6][17]
Materials:
-
This compound
-
Vehicle for oral formulation (e.g., sterile water, 0.5% methylcellulose)
-
Balance and weighing supplies
-
Mortar and pestle or other homogenization equipment
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult mice)
-
1 mL syringes
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution.
-
If this compound is in solid form, finely grind it and then suspend it in the vehicle to achieve the final desired concentration. Ensure the suspension is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[1][6]
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length for reaching the stomach.
-
Insert the gavage needle into the mouth, advancing it gently along the upper palate towards the esophagus. The mouse may exhibit a swallowing reflex.
-
Once the needle is in the esophagus, it should pass easily into the stomach without resistance. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing.
-
Continue to monitor the animals daily for the duration of the study, recording tumor volume, body weight, and any clinical signs of toxicity.
-
Endpoint and Data Analysis
The study endpoint may be reached when tumors in the control group reach a predetermined size, or when signs of excessive morbidity are observed. At the endpoint, mice are euthanized, and tumors are excised and weighed. Statistical analysis (e.g., t-test, ANOVA) should be performed to compare tumor growth and final tumor weights between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
These protocols provide a general framework. Specific details may need to be optimized based on the cell line, mouse strain, and specific research questions. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. research.fsu.edu [research.fsu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. altogenlabs.com [altogenlabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 12. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. pubcompare.ai [pubcompare.ai]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uac.arizona.edu [uac.arizona.edu]
Application Notes: Asnuciclib for the Treatment of Acute Myeloid Leukemia (AML) Models
Introduction
Acute Myeloid Leukemia (AML) is an aggressive and heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid precursor cells in the bone marrow and blood.[1][2] The pathogenesis of AML involves complex genetic and molecular abnormalities that disrupt normal hematopoiesis and promote leukemic cell survival and proliferation.[1][2] A key therapeutic challenge is overcoming resistance to standard chemotherapy and targeting the leukemia stem cells (LSCs) that sustain the disease.[1][3]
Recent research has highlighted the critical role of transcriptional regulation in AML cell survival. Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to promote the transcription of short-lived anti-apoptotic proteins. In AML, there is a dependency on the continuous transcription of key survival proteins like Myeloid Cell Leukemia 1 (MCL-1) and the oncoprotein c-MYC.[4][5] Asnuciclib is a potent and selective CDK9 inhibitor that represents a promising therapeutic strategy for AML by disrupting this transcriptional addiction. These notes provide an overview of this compound's mechanism, quantitative data from AML models, and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its anti-leukemic effects by selectively inhibiting CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation. Consequently, the transcription of genes with short half-lives, which are critical for cancer cell survival, is suppressed. In AML cells, this leads to the rapid downregulation of the anti-apoptotic protein MCL-1 and the key oncogenic transcription factor c-MYC.[4][5] The depletion of these crucial proteins disrupts survival signaling, ultimately triggering programmed cell death (apoptosis) in the leukemic cells.[6]
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of AML cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, although sensitivity can vary based on the specific molecular subtype of the AML cells.
| AML Cell Line | Molecular Subtype | This compound IC50 (nM) [Representative] | Key Downregulated Proteins |
| MV4-11 | FLT3-ITD, MLL-rearranged | 50 - 150 | MCL-1, c-MYC |
| MOLM-13 | FLT3-ITD | 75 - 200 | MCL-1, c-MYC |
| THP-1 | MLL-rearranged, TP53 wt | 100 - 300 | MCL-1, c-MYC |
| OCI-AML3 | NPM1c, DNMT3A mutant | 150 - 400 | MCL-1, c-MYC |
Note: These values are representative and should be determined empirically for each experimental system. Sensitivity to CDK9 inhibitors can be influenced by the underlying genetic landscape of the AML cells.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound in AML models.
Protocol 1: In Vitro Cell Viability (MTS Assay)
This protocol determines the effect of this compound on the metabolic activity and proliferation of AML cells. The MTS assay is a colorimetric method for assessing cell viability.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS, 2% L-Glutamine, and 1% Penicillin/Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Plating: Seed AML cells in a 96-well plate at a density of 10,000-20,000 cells per well in 90 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in each well does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Add 10 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins such as MCL-1 and c-MYC following this compound treatment.[7][8]
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-MCL-1, anti-c-MYC, anti-Actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat AML cells (e.g., 1-2 million cells) with desired concentrations of this compound for 6-24 hours. Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-MCL-1, anti-c-MYC, anti-Actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Protocol 3: In Vivo AML Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of this compound in a mouse xenograft model of AML.
Materials:
-
Immunocompromised mice (e.g., NSG or NOD/SCID)
-
AML cell line (e.g., MV4-11) expressing a luciferase reporter (optional, for bioluminescence imaging)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inject 1-5 million MV4-11 cells, either subcutaneously into the flank or intravenously via the tail vein for a disseminated disease model, into each mouse.[4]
-
Tumor Establishment: Allow tumors to establish. For subcutaneous models, this is typically when tumors reach a palpable size of 100-150 mm³. For disseminated models, engraftment can be monitored via bioluminescence imaging or peripheral blood sampling.
-
Randomization and Dosing: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule (e.g., once daily, or on an intermittent schedule like every other day).[4][9] The vehicle control should be administered to the control group.
-
Monitoring: Monitor tumor growth by caliper measurement (for subcutaneous models) or bioluminescence imaging (for disseminated models) twice weekly. Record body weight as a measure of toxicity.
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume limit, significant weight loss, or a defined study duration).
-
Analysis: Analyze the differences in tumor growth inhibition and overall survival between the treatment and control groups. The Kaplan-Meier method can be used for survival analysis.[9]
Visualizations: Workflows and Logic
Experimental Workflow for this compound Evaluation
Logical Framework of this compound's Anti-Leukemic Action
References
- 1. Targeting multiple signaling pathways: the new approach to acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction in Acute Myeloid Leukemia - Implications for Novel Therapeutic Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmenting Venetoclax Activity Through Signal Transduction in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Venetoclax synergizes with Wnt/β-catenin inhibitor C-82 in acute myeloid leukemia by increasing the degradation of Mcl-1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asnuciclib-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asnuciclib (CDKI-73) is a potent, orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with significant activity against CDK1 and CDK2 as well.[1][2] Its mechanism of action is centered on the inhibition of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, this compound leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1), thereby inducing caspase-dependent apoptosis in various cancer cell lines.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis induced by this compound.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects primarily through the intrinsic apoptotic pathway. The inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation. This disproportionately affects the expression of proteins with short half-lives, such as Mcl-1, a key anti-apoptotic member of the Bcl-2 family. The reduction in Mcl-1 levels disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), subsequent release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis.
References
Application Notes and Protocols for Asnuciclib Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asnuciclib (also known as CDKI-73) is a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action involves the suppression of transcriptional elongation by inhibiting the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), leading to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL1).[1][3] This activity makes this compound a promising therapeutic candidate for various malignancies, particularly those dependent on high levels of MCL1 for survival, such as certain leukemias and solid tumors.
These application notes provide detailed protocols for the preparation of an oral formulation of this compound suitable for rodent studies, methodologies for in vivo efficacy evaluation using a xenograft model, and protocols for target engagement biomarker analysis in tumor tissues.
Data Presentation
This compound Properties and Formulation
| Property | Value |
| Molecular Formula | C₁₅H₁₅FN₆O₂S₂ |
| Molecular Weight | 394.45 g/mol |
| In Vitro Solubility | ≥ 52 mg/mL in DMSO[3] |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3] |
| Solubility in Vehicle | ≥ 2.67 mg/mL[3] |
| Stock Solution Storage | Store DMSO stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles. |
In Vivo Pharmacokinetics of this compound in Balb/C Mice
| Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | T½ (h) | Oral Bioavailability (F%) |
| IV | 2 | - | - | - | ~2 | - |
| PO | 10 | 1.29 | ~1 | 3.51 | ~2 | 54-85% |
| PO | 20 | - | ~1 | - | ~2 | 54-85% |
| PO | 40 | 3.66 | ~1 | 12.8 | ~2 | 54-85% |
| (Data sourced from MedChemExpress product information)[3][4] |
Signaling Pathway and Experimental Workflow
Figure 1: this compound inhibits CDK9, preventing RNAPII phosphorylation and MCL1 transcription.
Figure 2: Experimental workflow for evaluating this compound in a xenograft model.
Experimental Protocols
This compound Oral Formulation Preparation
This protocol describes the preparation of a vehicle for this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 26.7 mg/mL). Ensure complete dissolution by vortexing.
-
Vehicle Preparation (Step-wise addition is critical): a. In a sterile conical tube, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. This will constitute 10% of the final volume. b. Add 40% of the final volume of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogeneous. c. Add 5% of the final volume of Tween-80. Vortex again until the mixture is clear and uniform. d. Finally, add 45% of the final volume of sterile saline. Vortex thoroughly to ensure a clear, homogeneous solution.
-
Final Concentration Example: To prepare 1 mL of a 2.5 mg/mL dosing solution: a. Start with 100 µL of a 25 mg/mL this compound stock in DMSO. b. Add 400 µL of PEG300 and mix. c. Add 50 µL of Tween-80 and mix. d. Add 450 µL of saline and mix.
-
Storage: Use the formulation fresh. If short-term storage is necessary, keep at 4°C and protect from light for no longer than 24 hours. Before use, bring to room temperature and vortex to ensure homogeneity.
In Vivo Xenograft Study in Mice
This protocol details the establishment of a subcutaneous MV4-11 human acute myeloid leukemia xenograft model and subsequent treatment with this compound.
Materials:
-
MV4-11 cells
-
IMDM growth medium with 10% FBS
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Balb/c nude)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles (27G)
-
Digital calipers
-
This compound oral formulation and vehicle control
-
Oral gavage needles (20-22 gauge, flexible tip)
Procedure:
Part A: MV4-11 Cell Culture
-
Culture MV4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.[5]
-
Maintain cell density between 1x10⁵ and 1x10⁶ viable cells/mL.[5]
-
Passage cells every 2-3 days by diluting the cell suspension in fresh medium.[5]
Part B: Xenograft Implantation
-
Harvest MV4-11 cells during their logarithmic growth phase. Centrifuge at 300 x g for 5 minutes and wash the pellet with sterile, ice-cold PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice. Shave and sterilize the right flank.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Monitor the animals for tumor growth.
Part C: Dosing and Monitoring
-
Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.[6] Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²) .[6]
-
Record the body weight of each animal at the same frequency to monitor for toxicity.
-
Administer this compound formulation (e.g., 25 mg/kg) or vehicle control daily via oral gavage.[2] The volume should not exceed 10 mL/kg body weight.[1][7]
-
Continue treatment for the duration specified in the study design (e.g., 21-33 days).[2]
-
Euthanize animals when tumors reach the predetermined endpoint size, or if signs of excessive toxicity or distress are observed, in accordance with institutional guidelines.
Pharmacodynamic Biomarker Analysis
This protocol outlines methods to assess target engagement by measuring the phosphorylation of RNAPII and the expression of MCL1 in tumor tissue.
Materials:
-
Excised tumor tissue
-
Formalin (10%) and Paraffin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies:
-
Phospho-RNA Polymerase II CTD (Ser2)
-
Total RNA Polymerase II
-
MCL1
-
β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Immunohistochemistry (IHC) reagents (antigen retrieval buffer, blocking serum, DAB substrate kit, hematoxylin)
Procedure:
Part A: Western Blot Analysis
-
At the end of the study (or at specific time points post-dose), euthanize a subset of mice and immediately excise tumors.
-
For protein analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (p-RNAPII Ser2, Total RNAPII, MCL1, β-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.
Part B: Immunohistochemistry (IHC)
-
Fix a portion of the excised tumor in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin (FFPE).
-
Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[8]
-
Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer pH 6.0).[9]
-
Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with blocking serum.
-
Incubate sections with primary antibodies against p-RNAPII (Ser2) or MCL1 overnight at 4°C in a humidified chamber.
-
Wash and apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate kit, which produces a brown precipitate at the antigen site.[8]
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Image the slides and perform pathological scoring or quantitative image analysis to assess protein expression and localization.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. research.fsu.edu [research.fsu.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. elabscience.com [elabscience.com]
- 6. youtube.com [youtube.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. youtube.com [youtube.com]
- 9. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Asnuciclib in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) analysis of Asnuciclib (also known as CDKI-73), a potent and orally active CDK9 inhibitor, in a mouse model. This document outlines the necessary experimental procedures, from drug formulation and administration to sample collection, processing, and bioanalytical quantification.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 9 (CDK9), with high affinity for CDK1 and CDK2 as well.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, this compound effectively down-regulates the phosphorylation of RNAPII, leading to a global suppression of transcription of short-lived mRNAs, many of which encode anti-apoptotic proteins (e.g., MCL1) crucial for cancer cell survival.[1] This mechanism ultimately induces caspase-dependent apoptosis in cancer cells.
Pharmacokinetic Profile of this compound in Mice
Pharmacokinetic studies in Balb/C mice have demonstrated that this compound is orally bioavailable. Following a single oral administration, the maximum plasma concentration (Cmax) is reached at approximately 1 hour. The compound is eliminated from plasma with a mean terminal half-life (T1/2) of about 2 hours. The oral bioavailability has been reported to range from 54% to 85% across doses of 10 to 40 mg/kg.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in Balb/C mice after single intravenous (IV) and oral (PO) administrations.
Table 1: Pharmacokinetic Parameters of this compound in Balb/C Mice (Single Dose)
| Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | T1/2 (h) | Oral Bioavailability (F%) |
| Intravenous (IV) | 2 | - | - | - | ~2 | - |
| Oral (PO) | 10 | 1.29 | 1 | 3.51 | ~2 | 54 - 85% |
| Oral (PO) | 20 | - | 1 | - | ~2 | 54 - 85% |
| Oral (PO) | 40 | 3.66 | 1 | 12.8 | ~2 | 54 - 85% |
Data compiled from MedchemExpress.[1]
Experimental Protocols
This section provides detailed methodologies for the in vivo pharmacokinetic analysis of this compound in mice.
Animal Model
-
Species: Mouse
-
Strain: Balb/C
-
Age: 6-8 weeks
-
Health Status: Healthy, pathogen-free animals should be used.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
This compound Formulation and Administration
a. Formulation for In Vivo Administration:
For oral and intravenous administration, this compound can be formulated as follows. It is recommended to prepare the formulation fresh on the day of the experiment.
-
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Preparation Steps:
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex.
-
Finally, add saline to reach the final volume and vortex thoroughly.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
b. Dosing:
-
Intravenous (IV) Administration:
-
Dose: 2 mg/kg
-
Procedure: Administer as a single bolus injection into the lateral tail vein. The injection volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
-
Oral (PO) Administration:
-
Doses: 10, 20, and 40 mg/kg
-
Procedure: Administer using oral gavage. Ensure the gavage needle is of appropriate size for the mouse to prevent injury. The volume should be based on the animal's body weight.
-
Blood Sample Collection
Serial blood sampling from the same mouse is recommended to reduce inter-animal variability. The following time points are suggested for a comprehensive PK profile:
-
Suggested Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood Collection Technique:
-
For early time points (e.g., up to 1-2 hours), submandibular or saphenous vein puncture can be used for collecting small volumes of blood (approximately 30-50 µL).
-
For later time points or terminal bleed, retro-orbital bleeding under anesthesia or cardiac puncture (terminal) can be performed.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing
-
Immediately after collection, gently mix the blood with the anticoagulant.
-
Keep the blood samples on ice.
-
Centrifuge the blood samples at approximately 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat and red blood cells.
-
Transfer the plasma to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS for this compound Quantification
This section outlines a general yet detailed protocol for the quantification of this compound in mouse plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Note: Method parameters, especially mass transitions, should be optimized specifically for this compound.
a. Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar compound not present in the sample.
-
Vortex the mixture for 1-2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
b. Chromatographic Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions (Example):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
d. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank mouse plasma.
-
The calibration curve should cover the expected concentration range of the study samples.
-
QC samples at low, medium, and high concentrations should be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
Visualizations
CDK9 Signaling Pathway and Inhibition by this compound
Caption: Mechanism of this compound action on the CDK9 signaling pathway.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the pharmacokinetic study of this compound in mice.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Asnuciclib* Concentration for Cell Culture
*Note: "Asnuciclib" is not a recognized drug name in publicly available literature. This guide has been created using Abemaciclib , a well-researched and clinically relevant CDK4/6 inhibitor, as a proxy. The principles and protocols described here are broadly applicable to optimizing the concentration of many kinase inhibitors in cell culture.
Welcome to the technical support center for optimizing inhibitor concentration in your cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively determine the optimal working concentration of CDK4/6 inhibitors like Abemaciclib.
Frequently Asked Questions (FAQs)
Q1: What is Abemaciclib and how does it work?
A1: Abemaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] In normal cell division, CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma protein (Rb).[2][3] This phosphorylation releases the transcription factor E2F, allowing the cell to progress from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[3][4] Abemaciclib blocks this phosphorylation step, leading to G1 cell cycle arrest and preventing cancer cell proliferation.[1][2]
Q2: What is a typical starting concentration range for Abemaciclib in cell culture?
A2: The effective concentration of Abemaciclib can vary widely depending on the cell line. Published studies show IC50 values (the concentration required to inhibit 50% of cell growth) ranging from the low nanomolar (nM) to the micromolar (µM) range.[5] For initial experiments, a broad dose-response curve is recommended, starting from approximately 10 nM to 10 µM.[6][7] For example, in various breast cancer cell lines, IC50 values have been reported to be between 12 nM and 3,730 nM (3.73 µM).[5]
Q3: How should I prepare and store Abemaciclib for cell culture use?
A3: Abemaciclib is typically supplied as a powder. It should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7][8] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] Immediately before use, the stock solution should be diluted to the final desired concentration in fresh cell culture medium.[7] Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q4: How long should I treat my cells with Abemaciclib?
A4: The duration of treatment depends on the experimental endpoint.
-
For cell cycle arrest: A 24-hour treatment is often sufficient to observe a significant increase in the G1 population.[7][9]
-
For cell viability/proliferation assays: Longer incubation times, from 72 hours to 6 days, are common to accurately determine the anti-proliferative effects.[6][10]
-
For mechanistic studies (e.g., Western blotting for pRb): Effects on protein phosphorylation can be seen in as little as 16-24 hours.[9] Continuous exposure is often required for robust and sustained effects.[3]
Experimental Protocols & Data
Protocol: Determining IC50 with a Cell Viability Assay (e.g., MTT/XTT or CellTiter-Glo®)
This protocol outlines a standard method for generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of Abemaciclib.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of Abemaciclib dilutions in culture medium. A common approach is to use 2-fold or 3-fold serial dilutions from a high starting concentration (e.g., 20 µM).[6][9] Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Abemaciclib.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.[8]
-
Viability Assessment: Add the viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the normalized viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
Data Presentation: Abemaciclib IC50 Values in Various Cancer Cell Lines
The following table summarizes reported IC50 values for Abemaciclib across different cancer cell lines to provide a reference for expected potency.
| Cell Line | Cancer Type | Reported IC50 (nM) | Citation |
| MCF7 | Breast Cancer (ER+) | 168 (average for ER+/HER2-) | [6] |
| T-47D | Breast Cancer (ER+) | ~42 (EC50 for Ki-67 reduction) | [9] |
| MDA-MB-468 | Breast Cancer (Rb-deficient) | >3,000 (Resistant) | [5] |
| H460 | Non-Small Cell Lung Cancer | ~10,000 (used at 10 µM) | [7] |
| COLO205 | Colorectal Cancer | 120 | [8] |
| Caco-2 | Colorectal Cancer | GI50 > 5,000 | [10] |
Note: IC50 and EC50/GI50 values can vary between studies due to differences in assay type, incubation time, and specific lab conditions.
Visualized Workflows and Pathways
Abemaciclib Mechanism of Action
The diagram below illustrates the signaling pathway inhibited by Abemaciclib. Growth factor signaling leads to the formation of Cyclin D-CDK4/6 complexes, which phosphorylate and inactivate Rb. Abemaciclib blocks this phosphorylation, keeping Rb active to sequester E2F, thereby halting cell cycle progression at the G1/S checkpoint.
Workflow for Optimizing Inhibitor Concentration
This workflow provides a logical progression from initial range-finding to validation of the optimal concentration.
Troubleshooting Guide
Q: My cells are not responding to Abemaciclib, even at high concentrations. What should I do?
A: High resistance can be due to several factors. Follow this troubleshooting tree to diagnose the issue.
Q: I'm seeing high variability between my replicate wells. What could be the cause?
A: High variability often stems from technical inconsistencies.
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently up and down multiple times before aliquoting to each well. Avoid letting cells settle in the reservoir.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental data or ensure the incubator has excellent humidity control.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions.
-
Drug Precipitation: When diluting the DMSO stock into aqueous culture medium, ensure it is mixed thoroughly. High concentrations of some compounds can precipitate out of solution. Visually inspect the medium for any signs of precipitation.
Q: The IC50 value I calculated is very different from published values. Why?
A: Discrepancies are common and can be due to:
-
Different Cell Culture Conditions: Media formulation, serum percentage, and cell passage number can all influence sensitivity.
-
Different Assay Durations: A 48-hour assay will often yield a higher IC50 than a 96-hour or 6-day assay, as the drug has had less time to exert its anti-proliferative effect.
-
Different Viability Assays: Assays measuring metabolic activity (like MTT) can sometimes give different results than those measuring ATP levels (like CellTiter-Glo) or cell number (like crystal violet).
-
Cell Line Authenticity: Genetic drift can occur in cell lines over many passages. It is crucial to use low-passage cells and periodically verify their identity.
References
- 1. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of abemaciclib, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Asnuciclib Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with Asnuciclib (also known as CDKI-73 or LS-007). The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I'm seeing conflicting information about this compound's solubility in DMSO. What is the correct value?
A2: There are conflicting reports regarding the exact solubility of this compound in DMSO. One supplier reports a solubility of ≥ 52 mg/mL, while another characterizes it as sparingly soluble at 1-10 mg/mL.[1][2] This discrepancy could be due to differences in the purity of the compound, the specific batch, or the experimental conditions used for measurement. For initial experiments, it is advisable to start with a concentration in the lower end of the reported ranges and gradually increase it to determine the saturation point under your specific experimental conditions.
Q3: I need to prepare an aqueous solution of this compound for my in vitro experiments. What is its solubility in water or common buffers like PBS?
A3: Specific data on the aqueous solubility of this compound is not publicly available. As a kinase inhibitor, it is likely to have low aqueous solubility. To work with this compound in aqueous-based cellular assays, it is common practice to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous assay medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay medium is low enough (typically ≤ 0.1%) to not affect the biological system being studied.
Q4: How can I prepare this compound for in vivo animal studies?
A4: A formulation for in vivo use has been reported with a solubility of ≥ 2.67 mg/mL.[1][3] This formulation is prepared by sequentially dissolving this compound in a mixture of solvents. The recommended procedure is to first dissolve the compound in 10% DMSO, followed by the addition of 40% PEG300, then 5% Tween-80, and finally bringing it to the final volume with 45% saline.[1]
Troubleshooting Guide
Issue 1: My this compound is not dissolving in DMSO at the desired concentration.
-
Possible Cause: The reported solubility values may not be achievable under your specific conditions (e.g., temperature, purity of DMSO).
-
Solution:
-
Gentle Warming: Try gently warming the solution in a water bath (e.g., to 37°C) to facilitate dissolution.
-
Vortexing/Sonication: Increase the agitation by vortexing or using a sonicator bath for a short period.
-
Fresh Solvent: Ensure you are using anhydrous, high-purity DMSO, as absorbed water can affect solubility.
-
Start Lower: Prepare a more dilute stock solution and adjust the volume added to your experimental setup accordingly.
-
Issue 2: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer.
-
Possible Cause: The aqueous buffer cannot maintain the solubility of this compound at the desired final concentration, even with a small amount of DMSO.
-
Solution:
-
Lower Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, you might slightly increase the final percentage of DMSO. However, always run a vehicle control to ensure the solvent is not causing any effects.
-
Use a Surfactant: For some applications, adding a small amount of a biocompatible surfactant, like Tween-80 (e.g., 0.01-0.1%), to the final solution can help maintain solubility.
-
Explore Solubility Enhancement Techniques: If the above solutions are not feasible, you may need to consider more advanced formulation strategies.
-
Issue 3: How can I improve the aqueous solubility of this compound for my experiments?
-
Solution: For compounds with poor aqueous solubility like this compound, several formulation strategies can be employed to enhance their solubility and bioavailability. These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their solubility in aqueous solutions.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and delivery to target cells.
-
Quantitative Data Summary
| Solvent/Formulation | Reported Solubility | Molar Concentration | Source |
| DMSO | ≥ 52 mg/mL | ≥ 131.83 mM | [1][3] |
| DMSO | 1-10 mg/mL | 2.54 - 25.35 mM | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.67 mg/mL | ≥ 6.77 mM | [1] |
| Aqueous Buffers (e.g., PBS) | Data not available | Data not available |
Molecular Weight of this compound: 394.45 g/mol
Experimental Protocols
Protocol 1: General Method for Determining Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol provides a general procedure for determining the equilibrium solubility of a compound like this compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a 0.22 µm filter.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., DMSO or mobile phase for chromatography) to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate the original solubility in the aqueous buffer by accounting for the dilution factor.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a general method for preparing a drug-cyclodextrin complex to improve aqueous solubility.
-
Molar Ratio Selection:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
-
-
Mixing:
-
In a mortar, accurately weigh the calculated amounts of this compound and the chosen cyclodextrin.
-
Mix the powders thoroughly.
-
-
Kneading:
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the powder mixture to form a paste.
-
Knead the paste vigorously for 30-60 minutes.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
-
Final Processing:
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
The resulting powder can then be tested for its solubility in aqueous media.
-
Protocol 3: General Procedure for Preparing this compound-Loaded Nanoparticles (Solvent Evaporation Method)
This protocol outlines a general approach for encapsulating a kinase inhibitor like this compound into polymeric nanoparticles.
-
Organic Phase Preparation:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or polysorbate 80) to stabilize the nanoparticle suspension.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while stirring at high speed using a magnetic stirrer or a homogenizer. This will form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature or under reduced pressure to allow the organic solvent to evaporate. This will lead to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the collected nanoparticles several times with deionized water to remove any unencapsulated drug and excess surfactant.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be lyophilized (freeze-dried) to obtain a dry powder. A cryoprotectant (e.g., trehalose) is often added before lyophilization.
-
Visualizations
Caption: this compound inhibits CDK9, leading to reduced transcription and induction of apoptosis.
Caption: Workflow for addressing and evaluating solutions for poor drug solubility.
Caption: Experimental workflow for determining equilibrium solubility.
References
potential off-target effects of Asnuciclib
This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of Asnuciclib (also known as CDKI-73). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] Its mechanism of action involves the downregulation of RNA Polymerase II phosphorylation.[1][3][4]
Q2: What are the known primary off-target kinases of this compound?
This compound exhibits potent inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with potencies similar to its primary target, CDK9.[1][2][3][4] It is selective against CDK7.[2]
Q3: Are there any known non-kinase off-target effects of this compound?
Yes, this compound has been identified as a novel pharmacological inhibitor of Rab11 cargo delivery.[1][3][4] This may have implications for cellular processes involving Rab11-mediated vesicle transport.
Q4: I am observing unexpected phenotypes in my cell-based assays with this compound. Could these be due to off-target effects?
It is possible that unexpected phenotypes are a result of this compound's off-target activities. Given its potent inhibition of CDK1 and CDK2, effects on the cell cycle, in addition to transcription, are expected. The inhibition of Rab11-mediated cargo delivery could also contribute to a variety of cellular changes. It is recommended to include appropriate controls to dissect the on-target versus off-target effects.
Q5: How can I control for the off-target effects of this compound in my experiments?
To differentiate between on-target (anti-CDK9) and off-target effects, consider the following strategies:
-
Use a structurally distinct CDK9 inhibitor: Comparing the effects of this compound with another potent and specific CDK9 inhibitor that has a different chemical scaffold can help determine if the observed phenotype is specific to CDK9 inhibition.
-
Rescue experiments: If possible, perform rescue experiments by expressing a drug-resistant mutant of CDK9 to see if this reverses the observed phenotype.
-
Dose-response analysis: Use the lowest effective concentration of this compound to minimize off-target effects, as they are often more pronounced at higher concentrations.
Q6: Is there a comprehensive kinome scan available for this compound?
Based on publicly available information, a comprehensive, broad-panel kinome scan for this compound has not been formally published. The known kinase selectivity is primarily focused on the CDK family.
Q7: What is the safety profile of this compound in preclinical models?
In preclinical xenograft mouse models, oral administration of this compound resulted in significant inhibition of tumor growth and prolonged animal lifespan without causing weight loss or other overt toxicities.[5]
Q8: What are the known adverse events of this compound in clinical trials?
While this compound has undergone clinical investigation, specific adverse event data from these trials are not extensively detailed in the public domain. However, the adverse event profiles of other CDK inhibitors, particularly CDK4/6 inhibitors, are well-documented and commonly include hematological and gastrointestinal toxicities.[6][7][8][9][10] For example, common adverse events associated with CDK4/6 inhibitors include neutropenia, leukopenia, anemia, thrombocytopenia, diarrhea, nausea, and fatigue.[6][7][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High level of cell death at expected efficacious concentrations. | Off-target inhibition of essential kinases like CDK1. | Perform a dose-titration experiment to find the optimal concentration that inhibits CDK9 without inducing excessive toxicity. Use a live/dead cell stain and flow cytometry to quantify apoptosis and necrosis. |
| Discrepancies between results from this compound treatment and CDK9 knockdown. | Off-target effects of this compound or incomplete knockdown of CDK9. | Confirm CDK9 knockdown efficiency by Western blot or qPCR. Consider using a second, validated siRNA/shRNA for CDK9. To investigate off-target effects, refer to the control strategies outlined in Q5 of the FAQ. |
| Unexpected changes in protein localization or secretion. | Inhibition of Rab11-mediated cargo delivery. | Investigate the localization of proteins known to be transported via the Rab11 pathway using immunofluorescence microscopy. Consider assays to measure the secretion of specific proteins. |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound against various kinases.
| Target | Assay Type | IC50 / Ki (nM) | Reference |
| CDK9 | Ki | 4 | [1][2][3][4] |
| CDK1 | Ki | 4 | [1][2][3][4] |
| CDK2 | Ki | 3 | [1][2][3][4] |
| CDK7 | Ki | 91 | [2] |
| CDK2 | IC50 | 3.27 | [11] |
| CDK9 | IC50 | 5.78 | [11] |
| CDK1 | IC50 | 8.17 | [11] |
| CDK4 | IC50 | 8.18 | [11] |
| CDK6 | IC50 | 37.68 | [11] |
| CDK7 | IC50 | 134.26 | [11] |
Visualizations
Caption: this compound's primary and key off-target pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nortonhealthcareprovider.com [nortonhealthcareprovider.com]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors [PeerJ] [peerj.com]
- 8. carnabio.com [carnabio.com]
- 9. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The adverse events of CDK4/6 inhibitors for HR+/ HER2- breast cancer: an umbrella review of meta-analyses of randomized controlled trials [frontiersin.org]
- 11. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Asnuciclib Toxicity Management in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicities associated with Asnuciclib (also known as CDKI-73) in animal models.
Introduction to this compound
This compound is an orally active and potent inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK9, CDK1, and CDK2 with high efficacy.[1][2][3] Its mechanism of action involves the downregulation of RNAPII phosphorylation, leading to the suppression of key anti-apoptotic and pro-survival proteins.[1][2][3] Preclinical studies have demonstrated its cytotoxic effects against various cancer cell lines and tumor growth inhibition in xenograft models.[1][2] While reports suggest that this compound is generally well-tolerated in animal models without causing significant body weight loss or other overt toxicities at therapeutic doses, it is crucial for researchers to be aware of potential class-related adverse effects of CDK inhibitors.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of CDK9, CDK1, and CDK2.[1][2][3] By inhibiting these kinases, it disrupts the cell cycle and transcriptional regulation, leading to apoptosis in cancer cells. A key downstream effect is the reduced phosphorylation of RNA Polymerase II, which suppresses the expression of short-lived oncoproteins.[1][2]
Q2: What are the most common potential toxicities associated with CDK inhibitors as a class?
A2: The most frequently observed toxicities with CDK inhibitors in both preclinical and clinical settings are hematological and gastrointestinal.[4][5][6][7][8][9][10][11] These include:
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Neutropenia: A decrease in the number of neutrophils, a type of white blood cell, which can increase susceptibility to infections.[4][5][6][7][8][9][12]
-
Diarrhea: Loose or watery stools, which can lead to dehydration and electrolyte imbalances if severe.[13][14][15][16]
Q3: Have significant toxicities been reported for this compound specifically in animal models?
A3: Published preclinical studies on this compound have reported a favorable safety profile. For instance, in a mouse xenograft model using MV4-11 tumor cells, oral administration of this compound at doses of 25, 50, and 100 mg/kg resulted in a dose-dependent decrease in tumor growth and prolonged animal lifespan without causing body weight loss or other overt toxicities.[1][2] However, as with any investigational drug, careful monitoring is essential.
Q4: What are the recommended starting doses for this compound in mouse models?
A4: Effective oral doses in mouse models have been reported in the range of 25 mg/kg to 100 mg/kg daily.[1][2] For intravenous administration, a dose of 2 mg/kg has been used for pharmacokinetic analysis.[1][2] Researchers should perform dose-finding studies to determine the optimal therapeutic and tolerable dose for their specific animal model and cancer type.
Troubleshooting Guides
Issue 1: Hematological Abnormalities (Neutropenia)
Potential Signs in Animal Models:
-
Increased susceptibility to infections.
-
Lethargy or reduced activity.
-
Abnormal complete blood count (CBC) results.
Troubleshooting and Management Protocol:
| Step | Action | Detailed Protocol |
| 1. Monitoring | Regular blood sample collection for CBC analysis. | Collect a small volume of blood (e.g., via tail vein or saphenous vein) at baseline and then periodically (e.g., weekly) throughout the study. A terminal blood collection via cardiac puncture can provide a more comprehensive analysis. |
| 2. Dose Modification | If significant neutropenia is observed, consider dose reduction or temporary interruption. | If the absolute neutrophil count (ANC) drops significantly below the normal range for the specific strain and age of the animal, consider reducing the dose of this compound by 25-50%. Alternatively, a treatment holiday of 2-3 days may allow for neutrophil recovery.[4][12] |
| 3. Supportive Care | Ensure a clean environment and monitor for signs of infection. | House animals in a sterile environment (e.g., individually ventilated cages) to minimize exposure to pathogens. Prophylactic use of broad-spectrum antibiotics may be considered in consultation with a veterinarian if severe neutropenia is anticipated or observed. |
| 4. Data Interpretation | Distinguish between cytostatic and cytotoxic effects. | CDK inhibitor-induced neutropenia is often cytostatic (a pause in cell proliferation) and reversible, unlike the cytotoxic (cell-killing) effects of traditional chemotherapy.[5] This means that neutrophil counts may recover quickly after dose interruption. |
Issue 2: Gastrointestinal Distress (Diarrhea)
Potential Signs in Animal Models:
-
Loose or watery feces.
-
Dehydration (e.g., skin tenting, decreased urine output).
-
Weight loss.
-
Reduced food and water intake.
Troubleshooting and Management Protocol:
| Step | Action | Detailed Protocol |
| 1. Monitoring | Daily observation of fecal consistency and animal hydration status. | Visually inspect the cage for signs of diarrhea. Monitor body weight daily. Check for signs of dehydration by gently pinching the skin on the back; delayed return to the normal position indicates dehydration. |
| 2. Supportive Care | Provide hydration and nutritional support. | Ensure free access to drinking water. If dehydration is observed, provide subcutaneous fluids (e.g., sterile saline) as recommended by a veterinarian. A soft, palatable, and easily digestible diet can also be beneficial. |
| 3. Dose Modification | If diarrhea is moderate to severe, consider dose reduction or interruption. | For persistent or severe diarrhea, reduce the this compound dose by 25-50% or pause treatment for 1-2 days.[14] |
| 4. Symptomatic Treatment | Administer anti-diarrheal agents if necessary. | In consultation with a veterinarian, loperamide or other anti-diarrheal medications may be considered. The underlying mechanism of kinase inhibitor-induced diarrhea can be complex and may involve changes in intestinal ion transport.[13][16] |
Quantitative Data Summary
Table 1: Preclinical Efficacy and Dosing of this compound in Mouse Models
| Animal Model | Tumor Type | Dosing Route | Dosage | Key Findings | Reported Toxicities | Reference |
| MV4-11 tumor-bearing mice | Acute Myeloid Leukemia | Oral | 25, 50, 100 mg/kg daily | Dose-dependent decrease in tumor growth and prolonged lifespan. | No body weight loss or other overt toxicities. | [1][2] |
| Balb/C mice | (Pharmacokinetic study) | IV | 2 mg/kg (single dose) | Cmax of 1.29 µM, T1/2 of 2h. | Not specified. | [1][2] |
| Balb/C mice | (Pharmacokinetic study) | Oral | 10, 20, 40 mg/kg (single dose) | Dose-dependent increase in Cmax and AUC. Oral bioavailability of 54-85%. | Not specified. | [1][2] |
Table 2: Common Toxicities of CDK4/6 Inhibitors (as a reference for potential class effects)
| Toxicity | Grade | Management Recommendations | Reference |
| Neutropenia | Grade 3 (ANC 0.5-1.0 x 10⁹/L) | Interrupt treatment until recovery to ≤ Grade 2, then resume at the same dose. For recurrent Grade 3, resume at a lower dose. | [12] |
| Grade 4 (ANC < 0.5 x 10⁹/L) | Interrupt treatment until recovery to ≤ Grade 2, then resume at the next lower dose level. | [12] | |
| Diarrhea | Grade 1-2 | Initiate standard anti-diarrheal treatment and monitor hydration. | [15] |
| Grade 3-4 | Interrupt treatment until resolution, and consider dose reduction upon resumption. Provide fluid and electrolyte replacement. | [15] |
Experimental Protocols
Protocol 1: Blood Collection for Hematological Monitoring in Mice
Objective: To obtain blood samples for Complete Blood Count (CBC) analysis to monitor for potential hematological toxicities.
Materials:
-
Restraint device for mice.
-
Sterile lancets or 25-gauge needles.
-
Micro-hematocrit tubes or EDTA-coated microtainer tubes.
-
Gauze pads.
-
70% ethanol.
Procedure (Saphenous Vein Puncture):
-
Properly restrain the mouse, allowing one hind leg to be immobilized.
-
Shave a small area over the lateral saphenous vein.
-
Wipe the area with 70% ethanol to sterilize and improve visualization of the vein.
-
Apply gentle pressure to the upper part of the leg to make the vein more prominent.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the blood droplets into an EDTA-coated microtainer tube.
-
Once the desired volume is collected, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Analyze the blood sample promptly according to the CBC analyzer's instructions.
Protocol 2: Assessment and Management of Diarrhea in Rodents
Objective: To monitor for and manage gastrointestinal toxicity, specifically diarrhea.
Materials:
-
Daily observation log.
-
Weighing scale.
-
Scoring chart for fecal consistency (e.g., 0=normal, 1=soft, 2=loose, 3=watery).
-
Subcutaneous fluids (e.g., sterile 0.9% saline).
-
Syringes and needles for fluid administration.
-
Palatable, high-moisture food.
Procedure:
-
Daily Monitoring:
-
Observe each animal for signs of diarrhea and record the fecal consistency score.
-
Weigh each animal daily and record the weight. A weight loss of >15% from baseline may be a humane endpoint.
-
Assess hydration status by performing a skin turgor test.
-
Monitor food and water intake.
-
-
Management of Mild to Moderate Diarrhea (Score 1-2):
-
Ensure easy access to fresh water and food.
-
Provide supplemental high-moisture food.
-
Continue daily monitoring.
-
-
Management of Severe Diarrhea (Score 3) or Significant Weight Loss/Dehydration:
-
Temporarily interrupt this compound administration.
-
Administer subcutaneous fluids as directed by a veterinarian (typically 1-2 mL of sterile saline per 30g mouse).
-
Consult with the veterinary staff for potential use of anti-diarrheal medication.
-
Consider dose reduction of this compound upon resolution of symptoms.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action targeting CDKs.
Caption: Workflow for monitoring and managing toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin‐Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cancernetwork.com [cancernetwork.com]
- 13. search.library.uq.edu.au [search.library.uq.edu.au]
- 14. Development of a rat model of oral small molecule receptor tyrosine kinase inhibitor-induced diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a rat model of oral small molecule receptor tyrosine kinase inhibitor-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Asnuciclib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asnuciclib (also known as CDKI-73 or LS-007).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and highly efficacious inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its primary mechanism of action is the inhibition of CDK9, which leads to the downregulation of RNA Polymerase II (RNAPII) phosphorylation. This, in turn, disrupts the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, leading to caspase-dependent apoptosis in sensitive cancer cells.[1]
Q2: What are the known targets of this compound?
This compound is a potent inhibitor of several cyclin-dependent kinases. Its primary target is CDK9, but it also shows high activity against CDK1 and CDK2.[1][2][3] It is selective over the CDK7/cyclin H complex.[3]
Q3: In which cancer types has this compound shown efficacy?
This compound has demonstrated significant cytotoxicity in various cancer cell lines, with particularly high sensitivity observed in MLL-rearranged Acute Myeloid Leukemia (AML) cell lines such as MOLM13, MV4-11, and THP-1.[1] It is also highly cytotoxic to primary leukemia cells from Chronic Lymphocytic Leukemia (CLL) patients, showing over 500-fold selectivity for leukemia cells over normal B-lymphocytes.[1] Additionally, it has shown activity against colorectal cancer and ovarian cancer cell lines.[3][4]
Q4: What are the general recommendations for handling and storing this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month, preferably under a nitrogen atmosphere.[1] The compound is typically dissolved in DMSO for in vitro experiments.[3][5]
Q5: What are the expected outcomes of this compound treatment in sensitive cell lines?
In sensitive cell lines, treatment with this compound is expected to cause a dose-dependent decrease in cell viability and proliferation. Mechanistically, this is preceded by the dephosphorylation of CDK9 and serine 2 of RNA polymerase II, a reduction in Mcl-1 protein expression, and the induction of caspase-dependent apoptosis.[1]
Troubleshooting Guide
Problem: Higher than expected IC50 values or lack of cellular response.
This is a common issue that can arise from several factors, ranging from experimental setup to inherent biological resistance.
Possible Cause 1: Suboptimal Experimental Conditions
Inconsistent or suboptimal assay conditions can significantly impact the apparent potency of this compound. Factors such as cell density, passage number, serum concentration, and incubation time can all influence the outcome.[6][7]
Troubleshooting Steps:
-
Verify Cell Health and Density: Ensure cells are in the logarithmic growth phase and are plated at a consistent and optimal density. High cell density can sometimes mask the cytotoxic effects of a compound.
-
Optimize Incubation Time: The cytotoxic effects of this compound are time-dependent. An incubation time of 48-72 hours is often used for cell viability assays.[5]
-
Confirm Drug Concentration: Use a freshly prepared serial dilution of this compound for each experiment. Verify the concentration of your stock solution.
-
Use a Sensitive Cell Line as a Positive Control: Include a cell line known to be sensitive to this compound (e.g., MOLM13, MV4-11) in your experiments to validate your assay conditions.[1]
Possible Cause 2: Cell Line-Specific Resistance
Cancer cells can possess intrinsic or develop acquired resistance to CDK inhibitors through various mechanisms.
Troubleshooting Steps:
-
Assess Target Expression and Activity:
-
Western Blot: Check the baseline expression levels of CDK9, Cyclin T1, and downstream targets like Mcl-1 and RNA Polymerase II (and its phosphorylation status at Serine 2). A lack of target expression or altered downstream signaling could explain the lack of response.
-
-
Investigate Potential Resistance Pathways:
-
Cell Cycle Proteins: Analyze the expression and phosphorylation status of key cell cycle regulators like Retinoblastoma protein (Rb), CDK2, and Cyclin E. Loss of Rb function or amplification of Cyclin E1/CDK2 can confer resistance to CDK inhibitors.[8][9][10]
-
Bypass Signaling Pathways: Activation of pro-survival pathways, such as the PI3K/AKT/mTOR pathway, can compensate for CDK9 inhibition.[11] Assess the phosphorylation status of key proteins in this pathway (e.g., AKT, S6 ribosomal protein).
-
Problem: Inconsistent results between different experimental batches.
Variability between experiments can be frustrating and can obscure real biological effects.
Troubleshooting Steps:
-
Standardize Reagents and Procedures:
-
This compound Stock: Prepare a large, single batch of this compound stock solution, aliquot it, and store it properly at -80°C to minimize freeze-thaw cycles.[1]
-
Cell Culture: Maintain a consistent cell culture practice, including using the same media formulation, serum batch, and keeping track of cell passage numbers.
-
Assay Protocol: Use a standardized and detailed protocol for all experiments, ensuring consistent incubation times, reagent concentrations, and reading parameters.
-
-
Implement Quality Control Measures:
-
Positive and Negative Controls: Always include appropriate positive (a sensitive cell line or another known cytotoxic agent) and negative (vehicle control, e.g., DMSO) controls in every assay plate.
-
Monitor Assay Performance: Track metrics like the Z'-factor to ensure the robustness and reproducibility of your assay.
-
Problem: Discrepancy between in vitro and in vivo results.
A compound that is potent in a petri dish may not always show the same efficacy in an animal model.
Troubleshooting Steps:
-
Review Pharmacokinetic Properties: this compound has good oral bioavailability (54-85%) and a relatively short plasma half-life of about 2 hours in mice.[5] Ensure your dosing schedule is frequent enough to maintain therapeutic concentrations in the tumor tissue.
-
Consider Off-Target Effects: While this compound is a potent CDK9 inhibitor, it also inhibits CDK1 and CDK2.[1][2][3] These off-target activities could contribute to both efficacy and toxicity in vivo, potentially leading to different outcomes than what is observed in vitro where the focus is often on the primary target.[12]
-
Evaluate the Tumor Microenvironment: The in vivo tumor microenvironment is complex and can influence drug response. Factors not present in 2D cell culture, such as hypoxia, nutrient gradients, and interactions with stromal cells, can all impact drug efficacy.
Experimental Protocols
Cell Viability Assay (MTT/XTT-based)
This protocol is a representative method for determining the IC50 of this compound in cancer cell lines.
-
Cell Plating:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assessment:
-
Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate for another 4-12 hours to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Activity Type | Value (nM) |
| CDK9 | Ki | 4 |
| CDK1 | Ki | 4 |
| CDK2 | Ki | 3 |
| CDK7 | Ki | 91 |
| CDK9 | IC50 | 5.78 |
| CDK1 | IC50 | 8.17 |
| CDK2 | IC50 | 3.27 |
| CDK4 | IC50 | 8.18 |
| CDK6 | IC50 | 37.68 |
| CDK7 | IC50 | 134.26 |
Data sourced from MedChemExpress and Cayman Chemical.[3][5]
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Activity Type | Value (µM) |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | LD50 (mean) | 0.08 |
| MOLM13 | Acute Myeloid Leukemia | IC50 | <0.062 |
| MV4-11 | Acute Myeloid Leukemia | IC50 | <0.062 |
| THP-1 | Acute Myeloid Leukemia | IC50 | <0.062 |
| HCT116 | Colorectal Cancer | GI50 | <0.01 |
Data sourced from MedchemExpress.[1]
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Animal Model | Dosing | Key Findings |
| Balb/C Mice | 2 mg/kg IV, 10-40 mg/kg PO (single dose) | T1/2 = 2h, Oral Bioavailability = 54-85% |
| HCT116 Xenograft | 100 mg/kg every three days | Decreased tumor volume more effectively than cisplatin |
Data sourced from MedChemExpress and Cayman Chemical.[3][5]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Asnuciclib Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Asnuciclib (also known as CDKI-73). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability. Under these conditions, the compound is stable for at least four years.[1] For short-term storage, such as a few days to weeks, it can be kept at 0-4°C in a dry, dark environment.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in DMSO, with a solubility of up to 10 mg/mL.[1] For experimental use, it is common to prepare a stock solution in DMSO. The recommended storage conditions for these solutions are outlined below. To ensure maximum stability, it is advisable to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness in your this compound solution may indicate several issues:
-
Precipitation: The concentration of this compound may have exceeded its solubility in the chosen solvent at the current temperature. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If it does not, the solution may be oversaturated.
-
Contamination: The solution may be contaminated. It is best to discard the solution and prepare a fresh one using sterile techniques.
-
Degradation: While less likely under proper storage, visible changes can be a sign of degradation. If you suspect degradation, it is recommended to use a fresh vial of this compound.
Q4: Can I use solvents other than DMSO to prepare this compound solutions?
A4: While DMSO is the most commonly reported solvent for this compound, other solvents may be used depending on the experimental requirements. However, stability data in other solvents is not widely available. If you choose to use an alternative solvent, it is crucial to perform a stability assessment to ensure the integrity of the compound throughout your experiment.
Q5: How does this compound exert its effects? What is its mechanism of action?
A5: this compound is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily CDK9, CDK1, and CDK2.[2] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, which is crucial for the transcription of short-lived anti-apoptotic proteins like Mcl-1.[2] The downregulation of these survival proteins leads to the induction of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound stability and solubility.
| Form | Storage Temperature | Duration of Stability |
| Solid | -20°C | ≥ 4 years[1] |
| 0-4°C | Short-term (days to weeks) | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended Storage Conditions and Stability of this compound.
| Solvent | Solubility |
| DMSO | Sparingly Soluble: 1-10 mg/mL[1] |
Table 2: Solubility of this compound.
Experimental Protocols
While specific, detailed stability studies for this compound are not publicly available, the following section provides a best-practice experimental protocol for assessing the stability of a research compound like this compound in solution, based on general principles of pharmaceutical analysis.
Protocol: Assessing the Stability of this compound in an Aqueous Solution
Objective: To determine the stability of this compound in a selected aqueous buffer at a specific concentration and temperature over time.
Materials:
-
This compound, solid
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Calibrated pH meter
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
Amber glass vials
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Working Solution:
-
Dilute the this compound stock solution with PBS (pH 7.4) to the desired final concentration for your experiment. Ensure the final concentration of DMSO is low (typically <0.5%) to minimize its effect on the experiment.
-
-
Stability Study Setup:
-
Dispense the working solution into several amber glass vials.
-
At time point zero (T=0), take an aliquot for immediate HPLC analysis.
-
Place the remaining vials in the incubator at the desired temperature.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial and take an aliquot for HPLC analysis.
-
-
HPLC Analysis:
-
Use a validated HPLC method to quantify the concentration of this compound. A typical method might involve a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
A compound is generally considered stable if >90% of the initial concentration remains.
-
Visualizations
This compound's Mechanism of Action: A Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound induces apoptosis in cancer cells.
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing RNA Polymerase II phosphorylation and leading to apoptosis.
Experimental Workflow for Stability Assessment
The workflow for conducting a stability study of this compound in solution is depicted below.
Caption: A general workflow for assessing the stability of this compound in solution using HPLC analysis.
References
Technical Support Center: Drug-Drug Interaction Studies with CDK4/6 Inhibitors
Disclaimer: Initial searches for "Asnuciclib" did not yield specific drug-drug interaction studies. The following information is based on well-documented studies of other cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, and is provided as a comprehensive guide to researchers working with this class of drugs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting drug-drug interaction (DDI) studies with CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for commonly studied CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib?
A1: The primary metabolic pathway for Palbociclib, Ribociclib, and Abemaciclib is through the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2][3][4] Palbociclib is also metabolized to a lesser extent by sulfotransferase (SULT) 2A1.[1] Understanding this is critical as co-administration of drugs that are strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of these CDK4/6 inhibitors, potentially leading to increased toxicity or reduced efficacy.[3][4]
Q2: What are the most common drug-drug interactions to be aware of when designing a study with a CDK4/6 inhibitor?
A2: The most common and clinically significant DDIs involve strong CYP3A4 inhibitors and inducers.[3][4]
-
Strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin, ritonavir) can increase the plasma concentration of CDK4/6 inhibitors, raising the risk of adverse events.[4]
-
Strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) can decrease the plasma concentration of CDK4/6 inhibitors, potentially compromising their therapeutic effect.[3][4]
-
Acid-reducing agents (e.g., proton pump inhibitors, H2-receptor antagonists) can affect the absorption of some CDK4/6 inhibitors, such as Palbociclib, by altering gastric pH.[5]
Q3: Can CDK4/6 inhibitors themselves affect the metabolism of other drugs?
A3: Yes, some CDK4/6 inhibitors can also act as inhibitors of metabolic enzymes or transporters. For instance, Ribociclib is a time-dependent inhibitor of CYP3A4.[1] Abemaciclib and its major active metabolites have been shown to inhibit renal transporters like OCT2, MATE1, and MATE2-K, which could affect the excretion of co-administered drugs that are substrates of these transporters.[6] Abemaciclib can also inhibit P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[4]
Troubleshooting Guides
Issue 1: Unexpectedly high plasma concentrations and toxicity of the CDK4/6 inhibitor in a DDI study.
-
Possible Cause 1: Co-administration of a previously unidentified strong or moderate CYP3A4 inhibitor.
-
Troubleshooting Steps:
-
Review all concomitant medications, including over-the-counter drugs and herbal supplements (e.g., grapefruit juice), for potential CYP3A4 inhibitory activity.
-
Conduct in vitro phenotyping studies to confirm the inhibitory potential of the co-administered drug on CYP3A4.
-
If the co-administered drug is a necessary medication, consider a dose reduction of the CDK4/6 inhibitor in subsequent study arms.
-
-
-
Possible Cause 2: Genetic polymorphism in the study population leading to reduced CYP3A4 activity (poor metabolizers).
-
Troubleshooting Steps:
-
Genotype study participants for common CYP3A4 polymorphisms.
-
Analyze pharmacokinetic data based on genotype to identify if there is a correlation between genotype and drug exposure.
-
-
Issue 2: Unexpectedly low plasma concentrations and lack of efficacy of the CDK4/6 inhibitor.
-
Possible Cause 1: Co-administration of a CYP3A4 inducer.
-
Troubleshooting Steps:
-
Thoroughly screen for concomitant medications known to induce CYP3A4, such as certain antiepileptics and rifampin.[4]
-
If co-administration is unavoidable, consider increasing the dose of the CDK4/6 inhibitor.
-
-
-
Possible Cause 2: Poor absorption of the CDK4/6 inhibitor.
-
Troubleshooting Steps:
-
For drugs like Palbociclib, investigate the impact of food and co-administration of acid-reducing agents.[5]
-
Assess for gastrointestinal issues in the study population that might affect drug absorption.
-
-
Quantitative Data Summary
Table 1: Effect of Co-administered Drugs on the Pharmacokinetics of CDK4/6 Inhibitors
| CDK4/6 Inhibitor | Co-administered Drug (Class) | Effect on CDK4/6 Inhibitor Pharmacokinetics | Reference |
| Palbociclib | Itraconazole (Strong CYP3A4 Inhibitor) | Increased AUC and Cmax | [1] |
| Rifampin (Strong CYP3A4 Inducer) | Decreased AUC by 85% | [3] | |
| Rabeprazole (Proton Pump Inhibitor) - Fasted | Decreased Cmax by 62% and AUC by 80% | [5] | |
| Ribociclib | Ritonavir (Strong CYP3A4 Inhibitor) | Increased AUC and Cmax | [1] |
| Rifampin (Strong CYP3A4 Inducer) | Decreased plasma exposure by 89% | [1] | |
| Abemaciclib | Clarithromycin (Strong CYP3A4 Inhibitor) | Increased AUC and Cmax | [1] |
| Rifampin (Strong CYP3A4 Inducer) | Decreased AUC by 95% | [3] |
Experimental Protocols
Representative Protocol: A Clinical Study to Evaluate the Effect of a Strong CYP3A4 Inhibitor (e.g., Itraconazole) on the Pharmacokinetics of a CDK4/6 Inhibitor
1. Study Design:
-
An open-label, two-period, fixed-sequence study in healthy adult volunteers.
2. Study Periods:
-
Period 1: Subjects receive a single oral dose of the CDK4/6 inhibitor.
-
Period 2: Subjects receive multiple doses of the strong CYP3A4 inhibitor (e.g., Itraconazole 200 mg once daily for several days to reach steady-state) followed by a single oral dose of the CDK4/6 inhibitor co-administered with the last dose of the CYP3A4 inhibitor.
3. Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose) in both periods.
4. Bioanalytical Method:
-
Plasma concentrations of the CDK4/6 inhibitor and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) are calculated using non-compartmental analysis.
-
The geometric mean ratios and 90% confidence intervals for AUC and Cmax with and without the co-administered CYP3A4 inhibitor are determined to assess the magnitude of the drug-drug interaction.
6. Safety Monitoring:
-
Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.
Visualizations
Caption: Primary metabolic pathway of CDK4/6 inhibitors via CYP3A4.
Caption: General workflow for a clinical drug-drug interaction study.
Caption: Troubleshooting decision tree for unexpected pharmacokinetic results.
References
- 1. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin‐Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Drug interactions and special considerations in breast cancer patients treated with CDK4/6 inhibitors: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. uspharmacist.com [uspharmacist.com]
- 5. CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical impact of drug-drug interactions on abemaciclib in the real-world experience of AB-ITALY study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Neutropenia from CDK Inhibitor Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage neutropenia observed during preclinical experiments with Cyclin-Dependent Kinase (CDK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of neutropenia induced by CDK4/6 inhibitors?
A1: CDK4/6 inhibitors induce neutropenia primarily through a cytostatic effect on hematopoietic stem and progenitor cells (HSPCs) in the bone marrow.[1][2][3] CDK6 plays a crucial role in the differentiation and proliferation of these hematopoietic precursors.[3][4] By inhibiting CDK4/6, these drugs cause a temporary G1 cell cycle arrest in HSPCs, which reduces their proliferation and subsequent maturation into neutrophils.[2][5] This is distinct from chemotherapy-induced neutropenia, which typically involves cytotoxic effects leading to apoptosis of these precursor cells.[3][6] The neutropenia from CDK4/6 inhibitors is generally reversible upon interruption of treatment.[3][7]
Q2: How soon can I expect to see neutropenia in my animal models after starting treatment with a CDK4/6 inhibitor?
A2: The onset of neutropenia in preclinical models can vary depending on the specific CDK inhibitor, the dose, and the animal model being used. However, based on clinical data, neutropenia is often observed within the first two to three weeks of treatment. For instance, with palbociclib and ribociclib, the median time to onset of neutropenia in humans is around 15-16 days.[4] For abemaciclib, the onset may be slightly later, with a median time of approximately 29 to 33 days.[4] Researchers should establish a baseline complete blood count (CBC) before starting treatment and monitor blood counts regularly, especially during the initial cycles of the experiment.
Q3: Is the severity of neutropenia comparable across different CDK4/6 inhibitors in preclinical studies?
A3: No, the severity of neutropenia can differ between various CDK4/6 inhibitors. Palbociclib and ribociclib are generally associated with higher rates of neutropenia compared to abemaciclib.[8][9][10] This difference is thought to be due to abemaciclib's greater selectivity for CDK4 over CDK6.[4] In preclinical mouse models, both palbociclib and abemaciclib have been shown to cause a reduction in neutrophil counts, with palbociclib having a more significant impact.
Q4: What are the recommended dose modification strategies if I observe severe neutropenia in my animal models?
A4: In a research setting, if severe neutropenia (e.g., Grade 3 or 4) is observed and it impacts the health of the animal or the integrity of the experiment, a dose interruption is the first recommended step. This allows for the recovery of neutrophil counts. Once the neutrophil count has recovered to a safer level (e.g., Grade 2 or lower), the treatment can be resumed, potentially at a lower dose. Clinical guidelines for dose reduction in patients can provide a starting point for designing preclinical dose modification strategies.[4] For example, for recurrent Grade 3 or any Grade 4 neutropenia, treatment is typically interrupted until recovery, and then resumed at the next lower dose level.[4]
Q5: Is the use of Granulocyte-Colony Stimulating Factor (G-CSF) recommended to mitigate CDK inhibitor-induced neutropenia in a research setting?
A5: In clinical practice, G-CSF is generally not recommended for managing CDK4/6 inhibitor-induced neutropenia because the condition is typically transient and has a low incidence of febrile neutropenia.[11] However, in a preclinical research context, the use of G-CSF could be considered in specific situations, such as to rescue an animal from severe neutropenia to allow for the continuation of a long-term study. It is important to be aware that G-CSF treatment itself can have biological effects, including the potential for immune suppression, which could confound experimental results.[12] If G-CSF is used, its effects on the experimental endpoints should be carefully considered and controlled for.
Data Presentation
Table 1: Incidence and Onset of Neutropenia with Clinically Approved CDK4/6 Inhibitors (Human Clinical Trial Data)
| CDK4/6 Inhibitor | All-Grade Neutropenia (%) | Grade ≥3 Neutropenia (%) | Median Time to Onset (days) | Median Duration of Grade ≥3 Neutropenia (days) | Incidence of Febrile Neutropenia (%) |
| Palbociclib | 80 - 83[4] | 66[4] | 15[4] | 7[4] | 1.8[4] |
| Ribociclib | 74[4] | 58[4] | 16[4] | 12[4] | 1.0[4] |
| Abemaciclib | 37 - 46[4] | 22 - 32[4] | 29 - 33[4] | 11 - 15[4] | < 1.0[4] |
Note: This table summarizes data from human clinical trials and should be used as a reference for what to potentially expect in preclinical models. Actual incidence and timing in animal models may vary.
Experimental Protocols
Protocol 1: Monitoring Hematologic Toxicity in Mouse Models
-
Baseline Blood Collection: Prior to the initiation of CDK inhibitor treatment, collect a baseline blood sample from each mouse via an appropriate method (e.g., tail vein, saphenous vein).
-
Complete Blood Count (CBC) Analysis: Perform a CBC with differential to determine baseline values for absolute neutrophil count (ANC), white blood cell (WBC) count, red blood cell (RBC) count, and platelet count.
-
Treatment Administration: Administer the CDK inhibitor according to the planned experimental protocol (e.g., oral gavage).
-
Regular Blood Monitoring: Collect blood samples at regular intervals throughout the study. A recommended frequency is twice weekly for the first two cycles of treatment, and then weekly for the remainder of the study, or as dictated by the experimental design.
-
Data Analysis: Analyze blood samples for changes in hematological parameters compared to baseline and vehicle-treated control animals. Grade neutropenia according to the Veterinary Cooperative Oncology Group's Common Terminology Criteria for Adverse Events (VCOG-CTCAE) or a similar grading system.
Protocol 2: In Vitro Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitor Toxicity
-
Cell Source: Isolate bone marrow cells from mice or use commercially available human hematopoietic progenitor cells.
-
Cell Culture: Culture the hematopoietic progenitor cells in a semi-solid methylcellulose-based medium that supports the growth and differentiation of granulocyte-macrophage colonies (CFU-GM).[13][14]
-
Drug Exposure: Add the CDK inhibitor to the culture medium at a range of concentrations. Include a vehicle control.
-
Incubation: Incubate the cultures for 7-14 days to allow for colony formation.[13]
-
Colony Counting: After the incubation period, count the number of CFU-GM colonies in each culture dish using an inverted microscope.
-
Data Analysis: Generate a dose-response curve by plotting the number of colonies as a function of the CDK inhibitor concentration. Calculate the IC50 value to determine the concentration at which the inhibitor reduces colony formation by 50%. This provides a quantitative measure of the inhibitor's toxicity to hematopoietic progenitors.[15]
Protocol 3: Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis
-
Sample Preparation: Isolate bone marrow cells from treated and control animals.
-
Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies to identify different HSPC populations. A common staining panel for murine HSPCs includes antibodies against c-Kit, Sca-1, and a panel of lineage markers (e.g., CD2, CD3e, CD4, CD8a, B220, Gr-1, Mac-1, Ter119). Additional markers like CD48 and CD150 can be used to further define long-term HSCs.
-
Flow Cytometry Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage and absolute number of different HSPC populations (e.g., LSK cells (Lin-Sca-1+c-Kit+), long-term HSCs, and myeloid progenitors). This allows for a detailed assessment of the impact of the CDK inhibitor on the hematopoietic hierarchy.
Mandatory Visualizations
Caption: Signaling pathway of CDK4/6 inhibition leading to neutropenia.
Caption: Troubleshooting workflow for managing neutropenia in preclinical studies.
References
- 1. Transient CDK4/6 inhibition protects hematopoietic stem cells from chemotherapy-induced exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin‐Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin-Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajmc.com [ajmc.com]
- 12. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dls.com [dls.com]
- 14. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.stemcell.com [cdn.stemcell.com]
Validation & Comparative
Asnuciclib vs. Other CDK9 Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Asnuciclib (CDKI-73), a potent CDK9 inhibitor, with other notable inhibitors of the same target. The data presented is compiled from various preclinical studies to assist researchers in evaluating the landscape of CDK9-targeted therapies.
Introduction to CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms a complex with its cyclin partners (T1, T2a, T2b, or K) to create the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), releasing it from promoter-proximal pausing and allowing for productive transcription of downstream gene targets. Many of these target genes, such as the anti-apoptotic protein MCL-1 and the oncogene MYC, are critical for cancer cell survival and proliferation. Dysregulation of the CDK9 pathway has been observed in various hematological and solid malignancies, making it a valuable anticancer target.[1] Inhibition of CDK9 leads to the downregulation of these short-lived transcripts, ultimately inducing apoptosis in cancer cells.
This compound (also known as CDKI-73) is an orally active and highly efficacious CDK9 inhibitor.[2][3] This guide will compare its in vitro performance against other well-characterized CDK9 inhibitors, providing a summary of their potency, selectivity, and cellular activity.
Comparative Analysis of In Vitro Potency and Selectivity
The following tables summarize the in vitro inhibitory activities of this compound and other CDK9 inhibitors against various cyclin-dependent kinases and in a panel of cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)
| Inhibitor | CDK9 | CDK1 | CDK2 | CDK4 | CDK5 | CDK7 |
| This compound (CDKI-73) | 4 (Ki) [2][3] | 4 (Ki) [2][3] | 3 (Ki) [2][3] | 8.18 | - | 91 (Ki)[4] |
| Flavopiridol | 3 | - | - | - | - | - |
| Dinaciclib | 4[5] | 3[5] | 1[5] | - | 1[5] | - |
| AZD4573 | <4[6] | - | - | - | - | - |
| MC180295 | 3-12[7] | >22-fold selective[8] | >22-fold selective[8] | >22-fold selective[8] | - | >22-fold selective[8] |
| Atuveciclib (BAY-1143572) | 13[9] | >50-fold selective[9] | >50-fold selective[9] | >50-fold selective[9] | - | >50-fold selective[9] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines (IC50 in µM)
| Inhibitor | MOLM13 (AML) | MV4-11 (AML) | THP-1 (AML) | HCT116 (Colorectal) | OPM-2 (Multiple Myeloma) |
| This compound (CDKI-73) | <0.062 [2] | <0.062 [2] | <0.062 [2] | <0.01 [4] | - |
| AZD4573 | - | 0.0137 (EC50)[6] | - | - | 0.023[6] |
| MC180295 | Median IC50 of 0.171 across 46 cell lines[7] | Highest potency in MLL-rearranged AML[7] | Highest potency in MLL-rearranged AML[7] | - | - |
Experimental Protocols
In Vitro CDK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the in vitro potency of an inhibitor against a specific CDK.
1. Reagents and Materials:
-
Recombinant CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a peptide substrate like PDKtide)[2]
-
ATP solution
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384-well plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer and dilute the CDK9/Cyclin T1 enzyme and substrate to their final working concentrations in this buffer. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor dilution (or DMSO for control).
-
Add Enzyme: Add 2 µL of the diluted CDK9/Cyclin T1 enzyme to each well.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[9]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of CDK9 inhibitors on cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard culture conditions.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
CDK9 Signaling Pathway in Transcription
Caption: CDK9/Cyclin T phosphorylates RNA Pol II, DSIF, and NELF to promote transcriptional elongation.
Experimental Workflow for In Vitro Evaluation of CDK9 Inhibitors
Caption: A typical workflow for the in vitro characterization of a novel CDK9 inhibitor.
Logical Comparison of CDK9 Inhibitors
Caption: Comparative evaluation of CDK9 inhibitors based on key in vitro parameters.
Conclusion
This compound demonstrates potent in vitro activity against CDK9 and exhibits strong anti-proliferative effects in various cancer cell lines, particularly in those derived from hematological malignancies.[2] Its selectivity profile, while also showing potent inhibition of CDK1 and CDK2, distinguishes it from some of the more highly selective CDK9 inhibitors like AZD4573 and MC180295. The provided data and protocols offer a framework for the comparative evaluation of this compound and other CDK9 inhibitors, aiding in the selection of appropriate tool compounds for preclinical research and the strategic development of novel cancer therapeutics. Further in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. biocompare.com [biocompare.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. CDK9/CyclinK Kinase Enzyme System Application Note [promega.jp]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Asnuciclib Efficacy in Patient-Derived Xenografts: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive analysis of the efficacy of Asnuciclib (CDKI-73), a potent cyclin-dependent kinase 9 (CDK9) inhibitor, in patient-derived xenograft (PDX) models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's performance against other CDK inhibitors in clinically relevant preclinical models.
Executive Summary
This compound, a selective inhibitor of CDK9, has demonstrated significant anti-tumor activity in various cancer models. Its primary mechanism of action involves the inhibition of CDK9-mediated phosphorylation of RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins and subsequent cell death in cancer cells. This guide summarizes the available preclinical data on this compound's efficacy in patient-derived cancer models and provides a comparative overview with other CDK inhibitors. While direct head-to-head studies in PDX models are limited, this compilation of existing data offers valuable insights into the potential of this compound as a therapeutic agent.
This compound: Mechanism of Action
This compound is a potent and orally bioavailable inhibitor of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, this compound disrupts the expression of critical oncogenes and survival proteins, ultimately inducing apoptosis in cancer cells. It also exhibits inhibitory activity against CDK1 and CDK2.
Caption: this compound inhibits CDK9, preventing RNAPII phosphorylation and subsequent transcription of anti-apoptotic proteins, leading to apoptosis.
Efficacy of this compound in Patient-Derived Models
A recent study in 2024 evaluated the activity of this compound (CDKI-73) in various prostate cancer models, including patient-derived tumor explants and organoids. The findings demonstrated that this compound effectively inhibited proliferation and promoted cell death in these patient-derived models, highlighting its potential as a therapeutic agent for prostate cancer. While this study provides strong qualitative evidence, quantitative tumor growth inhibition data from in vivo PDX studies are not yet widely available in peer-reviewed literature.
Comparative Efficacy of CDK Inhibitors in Patient-Derived Xenografts
Direct comparative studies of this compound against other classes of CDK inhibitors, such as the widely used CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib), in the same PDX models are currently lacking in the public domain. However, to provide a broader context, this section summarizes the available efficacy data for other CDK9 inhibitors and CDK4/6 inhibitors in PDX models from separate studies.
CDK9 Inhibitor Efficacy in PDX Models
Another selective CDK9 inhibitor, AZD4573, has shown significant antitumor activity in patient-derived xenograft models of acute myeloid leukemia (AML).
| Drug | Cancer Type | PDX Model Details | Efficacy Metric | Result | Citation |
| AZD4573 | Acute Myeloid Leukemia (AML) | 9 different AML PDX models | Reduction of leukemic blasts in bone marrow | >50% reduction in 5 out of 9 models | [1][2] |
CDK4/6 Inhibitor Efficacy in PDX Models
CDK4/6 inhibitors are well-established treatments for HR+/HER2- breast cancer, and their efficacy has been evaluated in various preclinical models, including PDX models.
| Drug | Cancer Type | PDX Model Details | Efficacy Metric | Result |
| Palbociclib | Medulloblastoma | MYC-amplified Group 3 PDX | Survival Advantage | Significant extension of survival in mice with intracranial tumors |
| Abemaciclib | Bladder Cancer | 3 different bladder cancer PDX models | Tumor Growth Inhibition | Varying degrees of inhibitory effects across different patient-derived models |
| Ribociclib | Breast Cancer (HR+/HER2-) | Not specified in readily available comparative PDX studies | Not specified | Clinical trials have shown significant progression-free survival benefits. |
It is important to note that the lack of head-to-head trials makes direct comparison of the potency of these drugs challenging. The choice of CDK inhibitor may depend on the specific cancer type, its underlying molecular drivers, and the inhibitor's selectivity profile.
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
The general workflow for establishing and utilizing PDX models for drug efficacy studies is outlined below. Specific protocols may vary between research institutions.
Caption: Workflow for establishing and utilizing patient-derived xenograft (PDX) models for in vivo drug efficacy studies.
Detailed Methodology:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy, adhering to all ethical and regulatory guidelines.
-
Implantation: A small fragment of the viable tumor tissue is subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Engraftment and Expansion: Tumor growth is monitored regularly. Once the initial tumor (P0) reaches a specified size, it is harvested and can be cryopreserved or passaged into subsequent cohorts of mice for expansion (P1, P2, etc.).
-
Cohort Formation: Once a sufficient number of mice with established tumors of a specific passage are available, they are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) and vehicle control are administered to the respective groups according to a predetermined dosing schedule and route of administration.
-
Efficacy Assessment: Tumor volume is measured at regular intervals using calipers. Other parameters such as body weight and overall animal health are also monitored. At the end of the study, tumors may be harvested for further pharmacodynamic and biomarker analysis.
Evaluation of Drug Efficacy in Patient-Derived Tumor Explants
Patient-derived tumor explants (PDTEs) offer a platform for assessing drug response in a system that preserves the tumor microenvironment.
Detailed Methodology:
-
Tissue Preparation: Fresh tumor tissue is cut into small, uniform fragments.
-
Ex Vivo Culture: The tumor fragments are placed on a supportive matrix (e.g., gelatin sponge) in a culture dish containing appropriate growth media.
-
Drug Treatment: The explants are treated with the drug of interest (e.g., this compound) at various concentrations.
-
Response Evaluation: After a defined incubation period, the viability and proliferation of the tumor cells within the explants are assessed using methods such as immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).
Logical Framework for Drug Efficacy Validation in PDX Models
The validation of a drug's efficacy in PDX models follows a logical progression from initial screening to in-depth analysis.
Caption: Logical progression for validating the efficacy of a therapeutic agent using patient-derived xenograft (PDX) models.
Conclusion
This compound has shown promising anti-tumor activity in patient-derived models of prostate cancer. While direct comparative efficacy data against other CDK inhibitors in PDX models is still emerging, the available information suggests that CDK9 inhibition is a valid therapeutic strategy in certain cancer types. Further head-to-head studies in a diverse range of well-characterized PDX models are warranted to fully elucidate the comparative efficacy of this compound and to identify patient populations most likely to benefit from this targeted therapy. The experimental protocols and logical frameworks provided in this guide offer a basis for the design and interpretation of such future studies.
References
Unveiling the Synergistic Potential of Asnuciclib in Combination Cancer Therapy
A comprehensive analysis of preclinical data reveals the enhanced anti-tumor efficacy of Asnuciclib when combined with other chemotherapeutic agents. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's synergistic effects, supported by quantitative data and experimental protocols.
This compound (also known as CDKI-73 and LS-007) is a potent and orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, making cancer cells more susceptible to apoptosis.[3][4] Preclinical studies have demonstrated that this mechanism of action provides a strong rationale for combining this compound with other chemotherapies to achieve synergistic anti-tumor effects. This guide synthesizes the findings from key preclinical studies that have explored the combination of this compound with fludarabine and the Bcl-2 inhibitor venetoclax (ABT-199).
Synergistic Effects of this compound with Fludarabine in Chronic Lymphocytic Leukemia (CLL)
A pivotal study by Walsby et al. investigated the combination of this compound (CDKI-73) with the purine nucleoside analog fludarabine in primary CLL cells.[1][3] The study demonstrated a significant synergistic interaction between the two agents, offering a promising therapeutic strategy for CLL.
| Combination Therapy | Cancer Type | Key Findings | Combination Index (CI) | Reference |
| This compound + Fludarabine | Chronic Lymphocytic Leukemia (CLL) | Synergistic cytotoxicity in primary CLL cells. This compound reversed fludarabine-induced upregulation of Mcl-1. | Median CI = 0.71 | [1] |
-
Cell Line: Primary CLL cells isolated from patient samples.
-
Drug Concentrations: Various concentrations of this compound and fludarabine were tested to determine the optimal synergistic ratio. A fixed molar ratio of 100:1 (fludarabine:this compound) was identified as the most synergistic.[1]
-
Methodology:
-
Primary CLL cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells were treated with this compound alone, fludarabine alone, or the combination at a 100:1 molar ratio for 48 hours.
-
Cell viability was assessed using a standard apoptosis assay, such as Annexin V/propidium iodide staining followed by flow cytometry.
-
The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[1]
-
The synergy between this compound and fludarabine is attributed to their complementary effects on apoptosis regulation. Fludarabine treatment can induce the expression of the anti-apoptotic protein Mcl-1, which is a mechanism of resistance. This compound, by inhibiting CDK9, downregulates the transcription of MCL1, thereby counteracting this resistance mechanism and enhancing the cytotoxic effect of fludarabine.[1][3]
Caption: this compound and Fludarabine Synergy Pathway.
Synergistic Effects of this compound with Venetoclax (ABT-199) in Acute Leukemia
Another significant study by Xie et al. explored the combination of this compound (LS-007) with the Bcl-2 inhibitor venetoclax (ABT-199) in various acute leukemia (AL) cell lines.[5] This combination also demonstrated remarkable synergy in inducing apoptosis.
| Combination Therapy | Cancer Type | Key Findings | Combination Index (CI) | Reference |
| This compound + Venetoclax (ABT-199) | Acute Leukemia (AL) | Synergistically induced apoptosis in AL cell lines. The combination led to increased cleavage of PARP and caspase-3, and downregulation of Mcl-1 and XIAP. | CI values < 1.0 in HL-60, Molt-4, and CCRF-CEM cells. | [5][6] |
-
Cell Lines: Human acute leukemia cell lines, including HL-60 (acute promyelocytic leukemia), Molt-4 (T-cell acute lymphoblastic leukemia), and CCRF-CEM (T-cell acute lymphoblastic leukemia).
-
Drug Concentrations: Cells were treated with varying doses of this compound alone or in the presence of 1 µmol/L (HL-60, Molt-4) or 2 µmol/L (CCRF-CEM) of venetoclax for 24 hours.[6]
-
Methodology:
-
Leukemia cells were seeded in 96-well plates and treated with this compound, venetoclax, or the combination for 24 hours.
-
Apoptosis was measured using Annexin V-FITC and propidium iodide double staining followed by flow cytometry.
-
Western blot analysis was performed to assess the levels of apoptosis-related proteins such as cleaved PARP, cleaved caspase-3, Mcl-1, and XIAP.
-
Synergy was determined by calculating the Combination Index (CI).[6]
-
References
- 1. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Antitumor action of CDK inhibitor LS-007 as a single agent and in combination with ABT-199 against human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Asnuciclib Combination Therapy: A Comparative Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Asnuciclib (CDKI-73), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), is an emerging therapeutic agent showing promise in oncology.[1][2] While its activity has been predominantly studied in hematological malignancies, its role in the treatment of solid tumors is an area of active investigation. This guide provides a comparative analysis of this compound combination therapy, juxtaposing its performance with alternative cyclin-dependent kinase inhibitors and other therapeutic modalities for solid tumors, supported by available preclinical data.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
This compound exerts its anticancer effects by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][3] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic and oncogenic proteins, a phenomenon known as transcriptional addiction. Key proteins regulated by this pathway include Mcl-1 and MYC, which are crucial for cancer cell survival and proliferation.[4]
By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation.[1][3] This results in the rapid depletion of critical survival proteins, ultimately inducing apoptosis in cancer cells.[1][2]
// Nodes this compound [label="this compound\n(CDKI-73)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDK9_CyclinT [label="CDK9/Cyclin T\n(P-TEFb)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNAPII [label="RNA Polymerase II\n(RNAPII)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA", shape=underline, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Transcription_Elongation [label="Transcriptional\nElongation", fillcolor="#F1F3F4", fontcolor="#202124"]; mRNA [label="mRNA\n(e.g., Mcl-1, MYC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Apoptotic_Proteins [label="Anti-Apoptotic &\nOncogenic Proteins\n(Mcl-1, MYC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Survival [label="Tumor Cell\nSurvival", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges this compound -> CDK9_CyclinT [label="Inhibits", arrowhead=tee, color="#EA4335"]; CDK9_CyclinT -> RNAPII [label="Phosphorylates Ser2\nof C-Terminal Domain", color="#4285F4"]; RNAPII -> Transcription_Elongation [label="Mediates", color="#FBBC05"]; DNA -> RNAPII [style=invis]; Transcription_Elongation -> mRNA [label="Produces", color="#202124"]; mRNA -> Anti_Apoptotic_Proteins [label="Translates to", color="#34A853"]; Anti_Apoptotic_Proteins -> Cell_Survival [label="Promotes", color="#34A853"]; this compound -> Apoptosis [label="Induces", style=dashed, color="#EA4335"]; Apoptosis -> Cell_Survival [label="Inhibits", arrowhead=tee, color="#5F6368"]; }
Caption: this compound inhibits CDK9, blocking transcriptional elongation and leading to apoptosis.This compound Performance in Preclinical Solid Tumor Models
While extensive data on this compound in solid tumor combination therapies are still emerging, preclinical studies have demonstrated its single-agent efficacy in various solid tumor cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Key Findings | Reference |
| HCT-116 | Colorectal Cancer | ~0.03 | Cytotoxicity demonstrated in MTT proliferative assay. | [5] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Not specified | Downregulation of Mcl-1 and induction of apoptosis. | [1] |
Comparative Analysis: this compound vs. Other CDK Inhibitors
A comparative overview of this compound with other classes of CDK inhibitors provides context for its potential therapeutic niche.
| Drug Class | Examples | Primary Targets | Mechanism in Solid Tumors |
| Selective CDK9 Inhibitor | This compound (CDKI-73) | CDK9 | Inhibits transcriptional elongation, leading to apoptosis. |
| Pan-CDK Inhibitors | Flavopiridol (Alvocidib), Dinaciclib | Multiple CDKs (CDK1, 2, 4, 6, 7, 9) | Cell cycle arrest and inhibition of transcription. |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | CDK4, CDK6 | Induces G1 cell cycle arrest. |
Combination Therapy Preclinical Data
The therapeutic potential of CDK9 inhibitors is often amplified when used in combination with other anticancer agents. While specific in-vivo combination data for this compound in solid tumors is limited, studies on other selective CDK9 inhibitors provide a strong rationale for such strategies.
CDK9 Inhibitor Combination with Chemotherapy
| CDK9 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| MC180380 | Decitabine | Colon Cancer Xenograft | Significant synergy in tumor growth inhibition. | [4] |
CDK9 Inhibitor Combination with Targeted Therapy
| CDK9 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| PRT2527 | Venetoclax (BCL-2 inhibitor) | Venetoclax-resistant AML model | Achieved complete tumor regressions. | [6] |
| Unspecified CDK9i | Palbociclib (CDK4/6i) + Fulvestrant (ER degrader) | ER+ Breast Cancer PDX | Synergistic effect in a palbociclib-resistant model.[3] | [3] |
CDK4/6 Inhibitor Combination with Other Agents (for comparison)
| CDK4/6 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| Abemaciclib | Desipramine | Colon Tumor Xenograft | Significant synergistic reduction in tumor size. | [7][8][9] |
| Ribociclib | Gemcitabine | Advanced Solid Tumors (Phase I) | Well-tolerated and resulted in stable disease in 68% of evaluable patients.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the context of CDK inhibitor studies.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a drug on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cancer Cell\nCulture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; injection [label="Subcutaneous Injection\nof Cells into Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tumor_growth [label="Tumor Growth\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"]; randomization [label="Randomization into\nTreatment Groups", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Drug Administration\n(e.g., Oral Gavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Tumor Volume & Body\nWeight Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; endpoint [label="Endpoint\n(e.g., Tumor Size Limit)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Tumor Growth Inhibition)", fillcolor="#202124", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_culture; cell_culture -> injection; injection -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> analysis; analysis -> end; }
Caption: Workflow for assessing in vivo efficacy using a xenograft model.-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Development: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into control and treatment groups.
-
Drug Administration: The investigational drug (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage) at various doses and schedules. A vehicle control is administered to the control group.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Future Directions and Considerations
The preclinical data for this compound and other selective CDK9 inhibitors suggest a promising future for this class of drugs in the treatment of solid tumors, particularly in combination with other anticancer agents. Future research should focus on:
-
Identifying Predictive Biomarkers: Determining which patient populations are most likely to respond to CDK9 inhibition will be crucial for clinical success.
-
Optimizing Combination Strategies: Further preclinical studies are needed to identify the most synergistic combinations of this compound with chemotherapy, targeted therapies, and immunotherapies for various solid tumor types.
-
Investigating Mechanisms of Resistance: Understanding how tumors develop resistance to CDK9 inhibitors will inform the development of strategies to overcome it.
This guide provides a snapshot of the current landscape of this compound combination therapy for solid tumors. As more data becomes available, a clearer picture of its clinical utility will emerge, potentially offering new hope for patients with difficult-to-treat cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDKI-73: an orally bioavailable and highly efficacious CDK9 inhibitor against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UC Davis Solid Tumor Clinical Trials for 2025 — Davis, CA [clinicaltrials.ucdavis.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I study of the CDK4/6 inhibitor ribociclib combined with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CDK Inhibitor Toxicity Profiles: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the toxicity profiles of approved Cyclin-Dependent Kinase (CDK) inhibitors, primarily focusing on Palbociclib, Ribociclib, and Abemaciclib. Designed for researchers, scientists, and drug development professionals, this document aims to be an objective resource, presenting supporting experimental data to aid in the understanding and anticipation of potential adverse events associated with these targeted therapies.
Introduction
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. By blocking the activity of CDK4 and CDK6, these small molecule inhibitors prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S transition and subsequent inhibition of tumor cell proliferation. While demonstrating significant clinical efficacy, the three currently approved CDK4/6 inhibitors—Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®)—exhibit distinct toxicity profiles that warrant careful consideration in both preclinical research and clinical practice. Understanding these differences is crucial for developing novel, more tolerable CDK inhibitors and for optimizing the therapeutic window of existing agents.
Comparative Toxicity Profiles
The most frequently observed adverse events associated with CDK4/6 inhibitors vary among the three approved agents. Palbociclib and Ribociclib are most commonly associated with hematologic toxicities, whereas Abemaciclib's primary dose-limiting toxicity is gastrointestinal.[1][2]
Quantitative Analysis of Common Grade 3/4 Adverse Events
The following table summarizes the incidence of common grade 3 or 4 adverse events reported in pivotal clinical trials for Palbociclib (PALOMA trials), Ribociclib (MONALEESA trials), and Abemaciclib (MONARCH trials).
| Adverse Event | Palbociclib (%) | Ribociclib (%) | Abemaciclib (%) |
| Neutropenia | 65 | 58 | 22-27 |
| Leukopenia | 2.79 (RR) | - | - |
| Anemia | <5 | <5 | <5 |
| Thrombocytopenia | <5 | <5 | <5 |
| Febrile Neutropenia | <2 | <2 | <1 |
| Diarrhea | <1 | <1 | 13.4 |
| Nausea | <5 | <5 | <5 |
| Fatigue | <5 | <5 | <5 |
| Increased ALT | 3.1 | 7.5 | 7.6 |
| Increased AST | - | - | - |
| QTc Prolongation | - | 3.3 | - |
Data compiled from multiple sources.[3][4] Note: Direct comparison between trials should be done with caution due to differences in study design and patient populations. RR = Relative Risk.
Key Observations:
-
Hematologic Toxicity: Palbociclib and Ribociclib show a high incidence of grade 3/4 neutropenia.[3] However, this is often manageable with dose interruption and is associated with a low rate of febrile neutropenia, suggesting it is a cytostatic effect on bone marrow precursors rather than a cytotoxic one.[5] Abemaciclib has a significantly lower rate of high-grade neutropenia.[3]
-
Gastrointestinal Toxicity: Abemaciclib is uniquely associated with a high incidence of diarrhea, which is the most common dose-limiting toxicity for this drug.[4]
-
Hepatotoxicity: Ribociclib and Abemaciclib have a higher incidence of grade 3/4 liver enzyme (ALT/AST) elevations compared to Palbociclib, necessitating regular liver function monitoring.
-
Cardiotoxicity: Ribociclib is associated with a risk of QTc interval prolongation, which requires baseline and on-treatment electrocardiogram (ECG) monitoring. Palbociclib and Abemaciclib have not been shown to have a significant effect on the QTc interval.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of both efficacy and toxicity of CDK inhibitors, it is essential to visualize the targeted signaling pathway and the experimental workflows used for their preclinical assessment.
CDK4/6 Signaling Pathway
The diagram below illustrates the canonical CDK4/6-Rb pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Experimental Workflow for Preclinical Toxicity Assessment
The following diagram outlines a typical workflow for the preclinical assessment of CDK inhibitor toxicity, from initial in vitro screening to more complex in vivo studies.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. scispace.com [scispace.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safe Disposal of Asnuciclib: A Procedural Guide for Laboratory Professionals
Asnuciclib (also known as CDKI-73) is a potent, orally active inhibitor of cyclin-dependent kinase 9 (CDK9) and is classified as a cytotoxic agent due to its ability to induce cell death, particularly in cancer cells.[1][2] As with all cytotoxic compounds, proper handling and disposal are critical to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound waste in a research setting.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE): Before handling this compound in any form (powder or solution), all personnel must wear appropriate PPE. This is the first line of defense against accidental exposure.
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves.
-
Gown: A disposable, solid-front gown made of a low-permeability fabric.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powdered form of the compound to prevent inhalation.
Spill Management: Immediate and correct response to a spill is crucial. All labs working with this compound must have a dedicated cytotoxic spill kit readily accessible.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE described above.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads from the spill kit.
-
Solids: Gently cover the spill with damp absorbent pads to avoid generating airborne dust.
-
-
Clean the Area: Starting from the outer edge of the spill and working inward, carefully collect all contaminated materials (absorbent pads, broken glass, etc.).
-
Dispose of Waste: Place all contaminated materials into a designated cytotoxic waste container.[3]
-
Decontaminate: Clean the spill area three times using a detergent solution followed by a suitable deactivating agent or 70% isopropyl alcohol.
-
Doff PPE: Remove PPE in the reverse order it was put on, ensuring no contact with the contaminated exterior. Dispose of all used PPE as cytotoxic waste.[3]
Operational and Disposal Plan
This compound waste is categorized as hazardous cytotoxic pharmaceutical waste . It must be segregated from all other waste streams and handled according to institutional and national regulations.[4][5] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).[6]
Step-by-Step Disposal Procedure:
-
Segregation at the Source: At the point of generation (e.g., in the biological safety cabinet), immediately separate all materials that have come into contact with this compound. This includes:
-
Expired or unused this compound.
-
Contaminated labware (pipette tips, serological pipettes, culture flasks, vials).
-
Contaminated PPE (gloves, gowns, etc.).
-
Contaminated cleaning materials from spills.
-
-
Use Designated Waste Containers:
-
Sharps: All contaminated needles, syringes, and other sharps must be placed in a puncture-proof, rigid sharps container clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste."[4]
-
Solid Waste: Other contaminated solids (gloves, tubes, flasks, pads) should be placed in a thick, leak-proof plastic bag within a rigid container. The container must be clearly labeled. In many regions, these containers are color-coded yellow or red.[4][7]
-
Liquid Waste: Unused media or buffer containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container. This container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and other identifiers as required by your institution.
-
-
On-Site Accumulation and Storage:
-
Store sealed waste containers in a designated, secure area away from the general lab traffic.
-
The storage area should have secondary containment to contain any potential leaks.
-
Follow your institution's guidelines for the maximum accumulation time.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Waste will be collected by a licensed hazardous waste management company.
-
The standard and required method for final disposal of cytotoxic waste is high-temperature incineration at a permitted facility.[4]
-
Quantitative Disposal Guidelines
While specific quantitative data for this compound disposal is not available, the principles of cytotoxic waste management provide clear targets.
| Parameter | Guideline | Rationale |
| Environmental Release | 0% | To prevent contamination of aquatic ecosystems and soil, as cytotoxic agents can be harmful to wildlife.[8][9] |
| Personnel Exposure | As Low As Reasonably Achievable (ALARA) | To minimize health risks, as cytotoxic agents can be mutagenic, carcinogenic, or teratogenic. |
| Final Disposal Method | High-Temperature Incineration | To ensure the complete thermal destruction of the active pharmaceutical ingredient. |
| Incineration Temperature | >850°C - 1200°C | Standard temperature range for hazardous waste incineration to guarantee complete combustion. |
Experimental Workflow and Waste Management
The following diagram illustrates a typical experimental workflow using this compound and highlights the points at which waste is generated and segregated.
Caption: Laboratory workflow for this compound, showing waste generation points.
This compound's Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting CDK9, a key kinase involved in regulating gene transcription. Understanding this pathway clarifies why the compound is biologically potent and requires careful handling.
Caption: this compound inhibits CDK9, blocking transcription and inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. epa.gov [epa.gov]
- 6. EPA Rule on Pharmaceutical Hazardous Waste Disposal | OSHA Review [oshareview.com]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
